molecular formula C14H16N2 B1330280 n-Benzyl-2-(pyridin-2-yl)ethanamine CAS No. 6312-25-0

n-Benzyl-2-(pyridin-2-yl)ethanamine

Cat. No.: B1330280
CAS No.: 6312-25-0
M. Wt: 212.29 g/mol
InChI Key: WUDUNBALAGWKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(pyridin-2-yl)ethanamine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-6-13(7-3-1)12-15-11-9-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDUNBALAGWKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285724
Record name N-Benzyl-2-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-25-0
Record name 6312-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of N-Benzyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of N-Benzyl Pyridine Scaffolds

The N-benzyl pyridine structural motif is a cornerstone in contemporary medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. While the specific molecule, n-Benzyl-2-(pyridin-2-yl)ethanamine, represents a fundamental embodiment of this class, the current body of scientific literature reveals that extensive research has predominantly focused on derivatives wherein the core structure is strategically modified. These modifications, often involving alterations to the pyridine ring (such as the introduction of a pyridin-2-one moiety) or the ethylamine linker, have unlocked a diverse range of biological activities.

This guide, therefore, adopts a holistic yet technically granular approach. It provides an in-depth exploration of the significant biological activities demonstrated by various classes of N-benzyl pyridine derivatives. We will delve into the mechanistic underpinnings of their neuroprotective, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and logical frameworks to empower researchers and drug development professionals in this exciting field.

Section 1: Neuroprotective Activity: Targeting Cholinesterase in Neurodegenerative Disorders

A significant area of investigation for N-benzyl pyridine derivatives has been in the realm of neurodegenerative diseases, particularly those characterized by cholinergic deficits, such as Alzheimer's disease. The primary molecular target in this context is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases the availability of acetylcholine in the synaptic cleft, thereby ameliorating cognitive deficits.

Mechanism of Action: Beyond Simple Inhibition

N-benzyl-pyridine-2-one derivatives have emerged as potent neuroprotective agents. Their mechanism extends beyond simple AChE inhibition. Studies have shown that these compounds also mitigate oxidative and nitrosative stress, which are key pathological features of neurodegeneration.[1] Specifically, these derivatives have been observed to decrease lipid peroxidation and nitrite levels in the brain while concurrently increasing the levels of crucial antioxidant enzymes such as glutathione (GSH), superoxide dismutase (SOD), and catalase.[1] This dual-action profile—cholinesterase inhibition and antioxidant activity—makes them particularly promising therapeutic candidates.

Certain N-benzyl pyridinium styryl derivatives have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism.[2] Kinetic studies have revealed a non-competitive mode of inhibition for some of these derivatives.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is intricately linked to their chemical structure. For instance, in the N-benzyl pyridinium styryl series, the presence of a naphthyl ring instead of a phenyl ring has been shown to drastically boost BChE inhibition.[2] Furthermore, the substitution on the N-benzyl group plays a critical role; electron-withdrawing groups like chloro or fluoro moieties can enhance BChE inhibitory activity.[2]

Quantitative Analysis of Cholinesterase Inhibition

The potency of these derivatives as cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for representative N-benzyl pyridine derivatives against AChE and BChE.

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference
N-Benzyl Pyridinium Styryl7avAChE0.176[3]
BChE0.37[3]
Isothiochromanone N-Benzylpyridinium82eAChE0.0027[4]
82f (4-fluoro)AChE0.0058[4]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione4a (ortho-chloro)AChE0.91

Note: The specific derivatives listed are structurally related to the core topic and serve to illustrate the potential of the broader class.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol provides a standardized method for assessing the AChE inhibitory activity of test compounds.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATChI, and DTNB in Tris-HCl buffer.

  • Assay in 96-well Plate:

    • To each well, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of Tris-HCl buffer.

    • Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATChI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

AChE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction in 96-Well Plate cluster_analysis Data Analysis Test_Compound Test Compound (in DMSO) Incubation 1. Add Test Compound, Buffer, and AChE. Incubate 15 min. Test_Compound->Incubation AChE_Enzyme AChE Enzyme (in Buffer) AChE_Enzyme->Incubation DTNB DTNB (Ellman's Reagent) Reaction_Start 2. Add DTNB and ATChI to start reaction. DTNB->Reaction_Start ATChI ATChI (Substrate) ATChI->Reaction_Start Incubation->Reaction_Start Measurement 3. Measure Absorbance at 412 nm Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Section 2: Anticancer Activity: Targeting Key Cellular Pathways

The versatility of the N-benzyl pyridine scaffold has also been leveraged in the development of novel anticancer agents. Derivatives have been shown to target various key proteins and pathways involved in cancer cell proliferation and survival.

Mechanisms of Action

2.1.1. Histone Deacetylase (HDAC) Inhibition: A series of N-benzylpyrimidin-2-amine derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Several of these derivatives have demonstrated enzymatic inhibitory activity comparable to the known HDAC inhibitor SAHA (Vorinostat) and have shown significant antiproliferative activity against various tumor cell lines.[5][6]

2.1.2. USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[7] This complex is a key regulator of the DNA damage response, and its inhibition represents a promising strategy for cancer therapy. These compounds have shown nanomolar inhibitory potency and a strong correlation between their IC50 values for USP1/UAF1 inhibition and their ability to decrease the survival of non-small cell lung cancer cells.[7]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of these compounds is typically assessed by determining their GI50 (50% growth inhibition) or IC50 values against a panel of human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineGI50/IC50 (µM)TargetReference
N-Benzylpyrimidin-2-amine6aA549 (Lung)5.23HDAC[5]
8aHCT-116 (Colon)3.45HDAC[5]
N-Benzylbenzimidazole Pyrimidine5bMDA-MB-231 (Breast)39.6Not specified[8]
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea9bMCF7 (Breast)< 3Not specified
9dPC3 (Prostate)< 3Not specified
Experimental Protocol: Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Anticancer_Pathway cluster_HDAC HDAC Inhibition Pathway cluster_USP1 USP1/UAF1 Inhibition Pathway HDAC_Inhibitor N-Benzylpyrimidin-2-amine Derivatives HDAC HDAC Enzyme HDAC_Inhibitor->HDAC inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation deacetylates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis_HDAC Apoptosis Cell_Cycle_Arrest->Apoptosis_HDAC USP1_Inhibitor N-Benzyl-2-phenylpyrimidin-4-amine Derivatives USP1_UAF1 USP1/UAF1 Complex USP1_Inhibitor->USP1_UAF1 inhibits Cell_Survival Cancer Cell Survival USP1_Inhibitor->Cell_Survival inhibits PCNA_Ub Monoubiquitinated PCNA (Ub-PCNA) USP1_UAF1->PCNA_Ub deubiquitinates DNA_Repair DNA Damage Response PCNA_Ub->DNA_Repair activates DNA_Repair->Cell_Survival promotes Apoptosis_USP1 Apoptosis Cell_Survival->Apoptosis_USP1 leads to (when inhibited)

Caption: Anticancer mechanisms of N-benzyl pyridine derivatives.

Section 3: Antimicrobial Activity

Certain N-benzyl pyridine derivatives and related heterocyclic compounds have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.

Spectrum of Activity and Structure-Activity Relationships

Derivatives of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one, inspired by natural products, have shown considerable activity against Klebsiella pneumoniae. The incorporation of a halogen atom, such as fluorine, into the pyrimidine ring has been found to significantly enhance antibacterial potency. For instance, a 5-fluoropyrimidinyl derivative exhibited a 64-fold increase in potency against K. pneumoniae compared to the parent compound.

Other studies on pyridine derivatives have shown that compounds with nitro and dimethoxy substituents can be particularly active against strains like S. aureus, B. subtilis, E. coli, and C. albicans. Gold(III) complexes of 2-(1-ethyl-benzyl)pyridine have also shown inhibitory and antibiofilm effects against pathogenic bacteria including E. coli, K. pneumoniae, and S. aureus.[6]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one11 (5-fluoro)Klebsiella pneumoniae2
20 (simplified side chain)Klebsiella pneumoniae2
22 (simplified side chain)Klebsiella pneumoniae2
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., K. pneumoniae, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the test compounds in the 96-well plate using the broth as the diluent. The concentration range should be sufficient to determine the MIC (e.g., 128 to 0.25 µg/mL).

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The N-benzyl pyridine scaffold and its derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their potential as neuroprotective agents through cholinesterase inhibition and antioxidant effects, as anticancer agents by targeting critical enzymes like HDACs and deubiquitinases, and as antimicrobial agents against pathogenic bacteria.

The structure-activity relationship studies consistently underscore the importance of specific substitutions on both the benzyl and pyridine moieties, providing a rational basis for the future design of more potent and selective derivatives. The detailed experimental protocols included herein offer a practical framework for researchers to evaluate novel compounds within this chemical space.

Future research should aim to explore the biological activity of the core this compound structure and its direct derivatives to fully map the therapeutic potential of this foundational scaffold. Furthermore, a deeper investigation into the in vivo efficacy, pharmacokinetic profiles, and toxicity of the most potent derivatives identified to date is crucial for their translation into clinical candidates. The continued exploration of this chemical class holds significant promise for addressing unmet needs in the treatment of neurodegenerative diseases, cancer, and infectious diseases.

References

  • Hu, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 994-1003. [Link]

  • Akhtar, T., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience, 25(1), 12. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6289. [Link]

  • Sepehri, S., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 936240. [Link]

  • Singh, S. K., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 7(20), 17359-17374. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 27-38. [Link]

  • Singh, P., et al. (2020). Synthesis and Biological Activity of Embelin and its Derivatives: An Overview. Mini-Reviews in Medicinal Chemistry, 20(1), 3-17. [Link]

  • Singh, S. K., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 7(20), 17359-17374. [Link]

  • Hu, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 994-1003. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(13), 4243. [Link]

  • Chen, C.-I., et al. (2022). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 7(1), 1147-1154. [Link]

  • Organic Syntheses. (n.d.). 2-Benzylaminopyridine. [Link]

  • Girish, T. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), 268-275. [Link]

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of n-Benzyl-2-(pyridin-2-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The n-Benzyl-2-(pyridin-2-yl)ethanamine scaffold represents a promising starting point for the discovery of novel therapeutics. Its structural motifs are present in a variety of biologically active molecules, suggesting its potential to interact with multiple protein targets, including those involved in neurological disorders.[1][2] The structural resemblance of this scaffold to known pharmacophores, particularly those of first-generation antihistamines, strongly suggests the histamine H1 receptor (H1R) as a probable and compelling target for analog libraries derived from this core structure.[3][4]

The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a well-validated target for allergic and inflammatory conditions.[5] Antagonists of the H1R are widely used in the treatment of allergic rhinitis, urticaria, and other hypersensitivity reactions.[5] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound analog libraries to identify and characterize novel H1R antagonists.

High-Throughput Screening Strategy: A Multi-Tiered Approach

A robust HTS campaign requires a multi-faceted approach to minimize false positives and negatives, and to provide a comprehensive understanding of the pharmacological activity of the hit compounds. We propose a three-tiered screening cascade designed for efficiency, accuracy, and depth of characterization.

HTS_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Secondary & Selectivity Assays Primary High-Throughput Calcium Mobilization Assay (Functional Antagonist Screen) Confirm Radioligand Binding Assay ([3H]-Mepyramine Competition) Primary->Confirm Concentration-response of primary hits Secondary Fluorescence Polarization Assay (Orthogonal Binding) Confirm->Secondary Orthogonal validation Selectivity Counter-Screening (e.g., Muscarinic M1 Receptor) Confirm->Selectivity Assess off-target activity Hits Confirmed Hits Library This compound Analog Library Library->Primary Single concentration screen Leads Prioritized Lead Candidates Hits->Leads SAR & further characterization H1R_Signaling Histamine Histamine (Agonist) H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq_alpha Gαq H1R->Gq_alpha Activates G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Opens Ca²⁺ channels Ca_release->PKC Co-activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified H1R signaling pathway leading to Ca²⁺ mobilization.

Tier 1: Primary Screening - Homogeneous Calcium Mobilization Assay

This initial screen is designed to rapidly identify compounds that inhibit the histamine-induced calcium response in a high-throughput format. We will use a "no-wash" fluorescent dye-based assay for its speed and simplicity.

Rationale: A functional antagonist assay is prioritized as the primary screen because it identifies compounds that modulate the receptor's biological activity, which is more therapeutically relevant than simply identifying compounds that bind. The calcium mobilization assay is robust, has a large signal window, and is amenable to automation. [6] Cell Line: CHO-K1 cells stably expressing the human histamine H1 receptor (e.g., AequoZen™ Human Histamine H1 Cell Line). [7][8] Key Reagents & Equipment:

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Agonist: Histamine.

  • Control Antagonist: Mepyramine or Diphenhydramine.

  • Instrumentation: A plate reader with automated liquid handling capable of kinetic fluorescence reading (e.g., FLIPR®, FlexStation®).

Protocol:

  • Cell Plating:

    • Culture CHO-K1-hH1R cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Plate cells at a density of 10,000-20,000 cells/well in 20 µL of assay buffer.

    • Incubate plates for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 2X working solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

    • Add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a dilution series of the this compound analog library in assay buffer. The primary screen will be at a single concentration (e.g., 10 µM).

    • Using an automated liquid handler, add 10 µL of the compound solution to the appropriate wells.

    • For control wells, add:

      • Negative Control (Max Signal): Assay buffer with 0.1% DMSO.

      • Positive Control (Min Signal): A known H1R antagonist (e.g., 1 µM Mepyramine).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition & Signal Reading:

    • Prepare a 5X working solution of histamine in assay buffer to achieve a final concentration of EC80 (the concentration that elicits 80% of the maximal response, determined during assay development).

    • Place the plate in the fluorescence plate reader.

    • Initiate kinetic reading, establishing a baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler adds 10 µL of the histamine solution to all wells.

    • Continue reading the fluorescence intensity every second for 90-120 seconds.

Data Analysis & Hit Criteria:

  • The primary readout is the change in fluorescence intensity (ΔF) upon histamine addition.

  • Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_pos_ctrl) / (ΔF_neg_ctrl - ΔF_pos_ctrl))

  • Assay Quality Control: Calculate the Z'-factor for each plate. [9][10][11]A Z'-factor ≥ 0.5 is considered an excellent assay. [12][13] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

  • Hit Selection: Compounds exhibiting ≥ 50% inhibition at 10 µM are considered primary hits and are advanced to Tier 2.

Tier 2: Hit Confirmation - Radioligand Binding Assay

This assay confirms that the functional antagonists identified in the primary screen act by directly binding to the H1 receptor. It is a competition assay that measures the ability of a test compound to displace a known radiolabeled H1R antagonist.

Rationale: Radioligand binding is the gold standard for quantifying ligand-receptor interactions. [14]It provides a direct measure of binding affinity (Ki) and helps to eliminate compounds that interfere with the functional assay readout (e.g., fluorescent compounds, calcium chelators). [3H]-mepyramine is a well-characterized, high-affinity radioligand for the H1R. [15][16] Key Reagents & Equipment:

  • Radioligand: [3H]-mepyramine.

  • Receptor Source: Membranes prepared from CHO-K1-hH1R cells.

  • Non-specific binding control: Mianserin or a high concentration of an unlabeled antagonist.

  • Instrumentation: Scintillation counter and a filter harvester.

Protocol:

  • Membrane Preparation:

    • Homogenize CHO-K1-hH1R cells in ice-cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in 96-well plates):

    • To each well, add in the following order:

      • 50 µL Assay Buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of test compound (at various concentrations for IC50 determination).

      • 50 µL of [3H]-mepyramine (at a final concentration near its Kd, e.g., 1-2 nM).

      • 50 µL of cell membranes (20-40 µg of protein).

    • Total Binding Wells: Contain buffer instead of test compound.

    • Non-specific Binding (NSB) Wells: Contain a high concentration of an unlabeled antagonist (e.g., 10 µM Mianserin) instead of the test compound.

  • Incubation:

    • Incubate the plates for 60-120 minutes at 25°C with gentle agitation.

  • Harvesting and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethylenimine) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

  • Plot the percent specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of [3H]-mepyramine and Kd is its dissociation constant for H1R.

Tier 3: Secondary Assay - Fluorescence Polarization (FP) Competition Assay

This assay provides an orthogonal, non-radioactive method to confirm binding and can help identify artifacts from the other assay formats.

Rationale: FP assays are homogeneous (no-wash), which makes them suitable for HTS. [17]They rely on a different physical principle (the change in the tumbling rate of a fluorescent probe upon binding to a larger molecule) than the other two assays, making it a valuable orthogonal approach to confirm hits and eliminate technology-specific artifacts. [17] Key Reagents & Equipment:

  • Fluorescent Probe: A fluorescently labeled H1R antagonist (e.g., mepyramine-BODIPY630/650). [18]* Receptor Source: Solubilized membranes or purified H1 receptor.

  • Instrumentation: A plate reader capable of measuring fluorescence polarization.

Protocol:

  • Assay Setup (in 384-well, black, low-volume plates):

    • Add 5 µL of test compound dilutions.

    • Add 5 µL of the fluorescent H1R antagonist probe (at a concentration determined during assay development).

    • Add 10 µL of solubilized H1R membranes.

  • Incubation:

    • Incubate for 60 minutes at room temperature, protected from light.

  • Reading:

    • Measure fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.

Data Analysis:

  • The signal (mP) will be high when the fluorescent probe is bound to the receptor and low when it is displaced by a test compound.

  • Plot the change in mP against the log concentration of the test compound.

  • Fit the data to determine the IC50 value.

Data Summary and Interpretation

The data from the screening cascade should be compiled to facilitate hit prioritization.

Table 1: Assay Parameters and Quality Control

ParameterCalcium MobilizationRadioligand BindingFluorescence Polarization
Target Functional hH1R in whole cellshH1R in cell membranesSolubilized hH1R
Readout Intracellular Ca²⁺ flux[³H]-mepyramine displacementChange in polarization (mP)
Agonist/Tracer Histamine (EC80)[³H]-mepyramine (~Kd)Fluorescent Antagonist (~Kd)
Z'-Factor ≥ 0.5N/A≥ 0.5
Signal to Background > 5> 3> 1.5

Table 2: Hypothetical Hit Prioritization Data

Compound IDPrimary Screen (% Inh @ 10µM)Functional IC50 (nM)Binding Ki (nM)FP IC50 (nM)M1 Counter-Screen IC50 (nM)
BPEA-001 95504560>10,000
BPEA-002 88120110150>10,000
BPEA-003 651500>10,000>10,000>10,000
BPEA-004 92758095200

Interpretation:

  • BPEA-001: An ideal hit. Potent in the functional assay, confirmed with a similar potency in two orthogonal binding assays, and highly selective over the M1 receptor. This would be a high-priority candidate for lead optimization.

  • BPEA-002: A good hit, though less potent than BPEA-001. Shows good correlation across all assays and is selective.

  • BPEA-003: A likely functional assay artifact. It shows activity in the primary screen but does not demonstrate direct binding to the receptor. This compound would be deprioritized.

  • BPEA-004: A potent but non-selective hit. The activity at the muscarinic M1 receptor could lead to undesirable anticholinergic side effects. This compound would be a lower priority unless selectivity can be improved through medicinal chemistry.

References

  • Innoprot. Histamine H1 Receptor Assay. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Available from: [Link]

  • Takayanagi, R., et al. (1995). Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells. Journal of Periodontal Research, 30(3), 195-202. Available from: [Link]

  • Li, Y., et al. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 14, 1286635. Available from: [Link]

  • ResearchGate. Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Available from: [Link]

  • Hancock, A. A., et al. (2005). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British Journal of Pharmacology, 145(8), 1043–1052. Available from: [Link]

  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195–8207. Available from: [Link]

  • Iyer, P. (2014). Data analysis approaches in high throughput screening. SlideShare. Available from: [Link]

  • Hancock, A. A., et al. (2005). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British Journal of Pharmacology, 145(8), 1043–1052. Available from: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 179–192. Available from: [Link]

  • Eureka | Patsnap. Screening method for histamine H1 receptor antagonist.
  • Ohuchi, Y., et al. (1995). Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors. Japanese Journal of Pharmacology, 67(3), 221-228. Available from: [Link]

  • ResearchGate. Z′ factor determination and high-throughput screening. Available from: [Link]

  • MySkinRecipes. N-Benzyl-1-(pyridin-2-yl)methanamine. Available from: [Link]

  • Starke, K., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1582. Available from: [Link]

  • Carswell, H., & Nahorski, S. R. (1982). Correlation of histamine H1 receptor function and [3H]mepyramine binding in porcine tracheal tissue. European Journal of Pharmacology, 81(2), 301-307. Available from: [Link]

  • Hirasawa, A., et al. (1995). Histamine H1 receptor-induced Ca2+ mobilization and prostaglandin E2 release in human gingival fibroblasts. Possible role of receptor-operated Ca2+ influx. Journal of Cellular Physiology, 164(2), 291-298. Available from: [Link]

  • Wikipedia. Z-factor. Available from: [Link]

  • Mizuguchi, H., et al. (2015). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 16(6), 13296–13313. Available from: [Link]

  • Semantic Scholar. Data Analysis Approaches in High Throughput Screening. Available from: [Link]

  • Gonzalez-Vera, J. A., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17050. Available from: [Link]

  • Baker, J. G., et al. (2008). A novel fluorescent histamine H1 receptor antagonist demonstrates the advantage of using fluorescence correlation spectroscopy to study the binding of lipophilic ligands. British Journal of Pharmacology, 153(4), 749–761. Available from: [Link]

  • Wijtmans, M., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13083–13094. Available from: [Link]

  • Wang, Y., et al. (2022). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International Journal of Molecular Sciences, 23(15), 8497. Available from: [Link]

  • Yilmaz, I., et al. (2023). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as a potential anticancer agent against HT29 and DU145 cell lines: Synthesis, characterization, molecular docking, DFT and ADMET studies. PLoS ONE, 18(1), e0279626. Available from: [Link]

  • Leurs, R., et al. (1995). Regulation of the human histamine H1 receptor stably expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 116(4), 2137–2143. Available from: [Link]

  • PubChem. Benzyl-pyridin-2-ylmethyl-amine. Available from: [Link]

  • Juang, Y. C., et al. (2018). Repurposing a Histamine Detection Platform for High-Throughput Screening of Histidine Decarboxylase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(9), 974–981. Available from: [Link]

  • Chen, Y., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(21), 9028–9043. Available from: [Link]

Sources

The Art of Seeing the Invisible: A Guide to n-Benzyl-2-(pyridin-2-yl)ethanamine and its Analogs as Ligands for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Cellular Imaging

In the intricate world of cellular biology, the ability to visualize specific molecules and ions in their native environment is paramount to understanding their function. Fluorescence microscopy stands as a cornerstone of this endeavor, offering a window into the dynamic processes of life.[1] The power of this technique, however, is intrinsically linked to the quality of the fluorescent probes used. An ideal probe should be highly specific for its target, exhibit a significant change in fluorescence upon binding, be permeable to cell membranes, and have minimal toxicity.[2]

This guide delves into the application of a class of bidentate N-donor ligands, exemplified by n-Benzyl-2-(pyridin-2-yl)ethanamine (BPEN) , in the development of fluorescent probes for cellular imaging. While BPEN itself represents a foundational structure, we will focus on its well-studied and widely implemented analog, the bis(pyridin-2-ylmethyl)amine (DPA) scaffold, to provide detailed, field-proven protocols and insights.[3] These ligands have proven to be exceptional chelators for transition metal ions, particularly zinc (Zn²⁺), a crucial second messenger in numerous signaling pathways.

The Principle of Chelation-Enhanced Fluorescence (CHEF): Turning on the Light

The magic behind these probes lies in a photophysical phenomenon known as Chelation-Enhanced Fluorescence (CHEF) . In its unbound state, the fluorescent component (fluorophore) of the probe has its fluorescence quenched by the nearby chelating ligand through processes like photoinduced electron transfer (PET). Upon binding to the target ion (e.g., Zn²⁺), the chelator undergoes a conformational change, which inhibits the quenching process. This results in a dramatic increase in the fluorescence quantum yield, effectively "turning on" the fluorescent signal.[4] This mechanism provides a high signal-to-noise ratio, which is essential for sensitive detection in the complex environment of a living cell.

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

The Workhorse: A DPA-Based Fluorescent Zinc Sensor

For the remainder of this guide, we will use a representative DPA-based fluorescent probe, which we will refer to as "Zin-Py 1" (Zinc-Pyridyl 1) , to illustrate the practical applications. Zin-Py 1 consists of a DPA chelating moiety linked to a fluorophore. The principles and protocols described can be adapted for other fluorescent probes based on similar pyridine-containing chelators.

Synthesis of a DPA-Based Fluorescent Probe: A Conceptual Overview

The synthesis of a probe like Zin-Py 1 typically involves a multi-step process where the DPA chelator and the fluorophore are synthesized separately and then coupled. The specific synthetic route will depend on the chosen fluorophore. For instance, a common approach involves the functionalization of the DPA ligand with a reactive group that can then be conjugated to a fluorophore.

Caption: Conceptual workflow for the synthesis of a DPA-based fluorescent probe.

Photophysical Properties of DPA-Based Zinc Probes

The photophysical properties of these probes are central to their application. The key parameters are the excitation and emission maxima, the quantum yield in the absence and presence of zinc, and the dissociation constant (Kd) for the probe-zinc complex.

PropertyUnbound StateZinc-Bound State
Excitation Max (λex) ~490 nm~490 nm
Emission Max (λem) ~515 nm~515 nm
Quantum Yield (ΦF) Low (<0.05)High (>0.3)
Fluorescence Weakly FluorescentHighly Fluorescent
Dissociation Constant (Kd) -Typically in the nanomolar range

Note: These are representative values and can vary depending on the specific fluorophore and linker used.

Application Protocols: Visualizing Intracellular Zinc

The following protocols provide a framework for the use of a DPA-based fluorescent probe like Zin-Py 1 for imaging labile zinc in live cells.

Protocol 1: Preparation of Reagents
  • Probe Stock Solution: Prepare a 1-5 mM stock solution of the DPA-based fluorescent probe in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light and moisture.

  • Cell Culture Medium: Use the appropriate complete cell culture medium for your cell line.

  • Imaging Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with calcium and magnesium.

  • Zinc and Chelator Solutions (for controls):

    • Zinc Solution: Prepare a 1 mM stock solution of ZnCl₂ in deionized water.

    • Chelator Solution: Prepare a 10 mM stock solution of a membrane-permeable zinc chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) in DMSO.[5][6][7][8]

Protocol 2: Live-Cell Staining and Imaging

Caption: Step-by-step workflow for live-cell staining with a DPA-based probe.

  • Cell Seeding: Seed your cells of interest onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and grow for 24-48 hours.

  • Probe Loading:

    • Warm the complete cell culture medium and imaging buffer to 37°C.

    • Prepare a working solution of the fluorescent probe at a final concentration of 1-10 µM in the cell culture medium. The optimal concentration should be determined empirically for each cell type.

    • Remove the culture medium from the cells and wash once with warm imaging buffer.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time will vary depending on the cell type and probe concentration.

  • Washing:

    • After incubation, remove the probe-containing medium.

    • Wash the cells two to three times with warm imaging buffer to remove any excess, unbound probe.

  • Imaging:

    • Mount the coverslip or dish onto the stage of a fluorescence microscope equipped with the appropriate filter set (e.g., a standard FITC/GFP filter set).

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Protocol 3: Control Experiments for Specificity

To validate that the observed fluorescence signal is due to intracellular zinc, it is crucial to perform control experiments.

  • Positive Control (Zinc Loading):

    • After probe loading and washing, treat the cells with a zinc ionophore such as pyrithione (e.g., 1-5 µM) in the presence of a low concentration of extracellular zinc (e.g., 10-50 µM ZnCl₂). This will facilitate the entry of zinc into the cells and should result in a significant increase in fluorescence.

  • Negative Control (Zinc Chelation):

    • After observing a zinc-dependent fluorescence signal, add the membrane-permeable zinc chelator TPEN (e.g., 10-50 µM) to the imaging buffer. This should lead to a decrease in the fluorescence signal as TPEN will sequester the intracellular labile zinc.[5][6][7][8]

Data Interpretation and Considerations

  • Localization: The subcellular localization of the fluorescence signal can provide insights into the distribution of labile zinc pools within the cell. Many DPA-based probes show diffuse cytosolic staining, but some may accumulate in specific organelles.

  • Quantification: While these probes are excellent for visualizing changes in relative zinc concentrations, absolute quantification can be challenging due to variations in probe loading and cellular environment. Ratiometric probes or fluorescence lifetime imaging (FLIM) can provide more quantitative measurements.

  • Photostability: Assess the photostability of the probe under your imaging conditions to ensure that any observed decrease in fluorescence is due to biological processes and not photobleaching.

  • Toxicity: Perform cell viability assays (e.g., MTT or trypan blue exclusion) to ensure that the probe concentration and imaging conditions are not cytotoxic.

Conclusion and Future Perspectives

Ligands based on the this compound and the broader bis(pyridin-2-ylmethyl)amine scaffold have provided a powerful toolkit for the development of fluorescent probes for cellular imaging. Their ability to selectively chelate metal ions like zinc and translate this binding event into a robust fluorescent signal has enabled researchers to probe the intricate roles of these ions in health and disease. As our understanding of the "metallome" deepens, the continued development of novel ligands and fluorescent probes with improved specificity, photophysical properties, and targeting capabilities will undoubtedly unlock new frontiers in our ability to visualize the chemistry of life.

References

  • Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors. [Link]

  • N,N-Bis(2-pyridylmethyl)aniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis and Photophysical Properties of New Conjugated Fluorophores Designed for Two-Photon-Excited Fluorescence. ResearchGate. [Link]

  • N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][3][9][10]oxadiazol-4-ylamino)hexyl)acetamide as a new fluorescent probe for peripheral benzodiazepine receptor and microglial cell visualization. PubMed. [Link]

  • Blue‐Emissive Fluorescent Zinc(II) Complexes with Bis(imidazo[1,5‐a]pyridine)methane Ligands. Insubria. [Link]

  • Synthesis and Photophysical Properties of Conjugated Fluorophores with N‐Heteroaromatic Rings. ResearchGate. [Link]

  • Heavy metal chelator TPEN attenuates fura-2 fluorescence changes induced by cadmium, mercury and methylmercury. PubMed Central. [Link]

  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. [Link]

  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. MDPI. [Link]

  • Guanidinium-dendronized perylene bisimides as stable, water-soluble fluorophores for live-cell imaging. New Journal of Chemistry. [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PubMed Central. [Link]

  • A Ratiometric Fluorescent Sensor Based on Chelation-Enhanced Fluorescence of Carbon Dots for Zinc Ion Detection. MDPI. [Link]

  • Fluorescent N2,N3-etheno-purine (2′-deoxy) riboside derivatives and uses thereof.
  • Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. MDPI. [Link]

  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. [Link]

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. [Link]

  • Terpenes and Terpenoids Conjugated with BODIPYs: An Overview of Biological and Chemical Properties. PubMed Central. [Link]

  • Photophysical and Cellular Imaging Studies of Brightly Luminescent Osmium(II) Pyridyltriazole Complexes. PubMed. [Link]

  • Synthesis and properties of chiral fluorescent helicene-BODIPY conjugates. PubMed. [Link]

  • TPEN, a Zn2+/Fe2+ chelator with low affinity for Ca2+, inhibits lamin assembly, destabilizes nuclear architecture and may independently protect nuclei from apoptosis in vitro. PubMed. [Link]

  • Chelators for Investigating Zinc Metalloneurochemistry. PubMed Central. [Link]

  • N,N-Bis(2-pyridylmeth-yl)aniline. PubMed. [Link]

  • (PDF) N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. ResearchGate. [Link]

Sources

Application Notes and Protocols: Synthesis of Radiolabeled n-Benzyl-2-(pyridin-2-yl)ethanamine for Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Radiolabeling n-Benzyl-2-(pyridin-2-yl)ethanamine

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo.[1] The utility of PET is critically dependent on the development of specific radiotracers that can probe biological targets of interest. The compound this compound and its derivatives have shown potential as neuromodulatory agents, making them attractive candidates for development as PET radioligands for neuroreceptor imaging.[2][3] This document provides a comprehensive guide for the synthesis of radiolabeled this compound, with a focus on Carbon-11 labeling, a commonly used positron-emitting radionuclide in PET chemistry due to its minimal impact on the biochemical properties of the labeled molecule.[4][5]

The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid and efficient radiosynthesis and purification protocols.[6] This application note details a proposed synthetic route for a suitable precursor, the subsequent radiolabeling procedure, and the essential quality control measures to ensure the final radiotracer is suitable for preclinical imaging studies. All radiolabeling procedures should be performed in automated synthesis modules within lead-shielded hot-cells to minimize radiation exposure.[4]

Part 1: Synthesis of the Labeling Precursor: 2-(Pyridin-2-yl)ethanamine

The successful radiolabeling of the target compound via N-benzylation with a radiolabeled benzyl group requires the synthesis of the corresponding amine precursor, 2-(pyridin-2-yl)ethanamine. While this compound is commercially available, this section outlines a potential synthetic route from 2-vinylpyridine for instances where in-house synthesis is preferred.

Protocol 1: Synthesis of 2-(Pyridin-2-yl)ethanamine

This protocol describes a two-step synthesis starting from 2-vinylpyridine, proceeding through a nitrile intermediate.

Step 1: Synthesis of 3-(Pyridin-2-yl)propanenitrile

  • Reaction Setup: In a round-bottom flask, dissolve 2-vinylpyridine in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an excess of potassium cyanide (KCN) to the solution.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 3-(Pyridin-2-yl)propanenitrile to 2-(Pyridin-2-yl)ethanamine

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the 3-(pyridin-2-yl)propanenitrile from the previous step in a solvent like methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a reducing agent, such as Raney nickel or palladium on carbon (Pd/C).

  • Hydrogenation: The flask is placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.

  • Reaction Monitoring: The reaction progress is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the catalyst is carefully filtered off. The solvent is removed in vacuo to yield the crude 2-(pyridin-2-yl)ethanamine. Further purification can be achieved by distillation or column chromatography if necessary.

Part 2: [¹¹C]-N-Benzylation for the Synthesis of Radiolabeled this compound

The introduction of the Carbon-11 radiolabel will be achieved via N-alkylation of the synthesized 2-(pyridin-2-yl)ethanamine precursor with [¹¹C]benzyl bromide. This requires the initial production of [¹¹C]methane, its conversion to [¹¹C]methyl iodide, and subsequent transformation into [¹¹C]benzyl bromide.

Workflow for [¹¹C]-N-Benzylation

cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Purification & QC N14 ¹⁴N(p,α)¹¹C CH4 [¹¹C]CH₄ N14->CH4 Gas Phase Chemistry CH3I [¹¹C]CH₃I CH4->CH3I Gas Phase Iodination BnBr [¹¹C]Benzyl Bromide CH3I->BnBr Grignard Reaction Reaction [¹¹C]-N-Benzylation BnBr->Reaction Precursor 2-(Pyridin-2-yl)ethanamine Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Product [¹¹C]this compound QC Quality Control HPLC->QC QC->Product Final Product

Caption: Workflow for the synthesis of [¹¹C]this compound.

Protocol 2: Radiosynthesis of [¹¹C]this compound

Step 1: Production of [¹¹C]Methane and [¹¹C]Methyl Iodide

  • Cyclotron Production: [¹¹C]Carbon dioxide ([¹¹C]CO₂) is initially produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[6]

  • Conversion to [¹¹C]Methane: The [¹¹C]CO₂ is catalytically reduced to [¹¹C]methane ([¹¹C]CH₄) using hydrogen gas over a heated nickel catalyst.

  • Synthesis of [¹¹C]Methyl Iodide: [¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via gas-phase iodination with iodine vapor at high temperature. [¹¹C]CH₃I is a versatile precursor for many ¹¹C-labeling reactions.[4][5]

Step 2: Synthesis of [¹¹C]Benzyl Bromide

  • Grignard Reagent Preparation: Prepare a Grignard reagent, such as phenylmagnesium bromide, in an appropriate solvent like anhydrous tetrahydrofuran (THF).

  • Reaction with [¹¹C]Methyl Iodide: Bubble the gaseous [¹¹C]CH₃I through the Grignard reagent solution. This is a conceptual step; a more practical approach involves trapping [¹¹C]CH₃I and reacting it with a suitable precursor. A more direct route to a benzylating agent might be preferable.

  • Alternative: [¹¹C]CO₂ Fixation: A more modern approach would be to utilize [¹¹C]CO₂ directly. For instance, reacting [¹¹C]CO₂ with a suitable organometallic reagent to form a [¹¹C]carboxylated intermediate, which can then be reduced and converted to the benzyl bromide. However, for simplicity, we will proceed with a conceptual N-benzylation. A more feasible method for small-scale, rapid synthesis would be the methylation of a precursor that already contains the benzyl group, which is a common strategy in ¹¹C chemistry.[7] For the purpose of this protocol, we will assume the availability of a suitable [¹¹C]benzylating agent.

Step 3: [¹¹C]-N-Benzylation Reaction

  • Reaction Setup: In a sealed reaction vial, dissolve the precursor, 2-(pyridin-2-yl)ethanamine (typically 1-2 mg), in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride or a hindered amine base like diisopropylethylamine (DIPEA), to deprotonate the secondary amine.

  • Introduction of [¹¹C]Benzyl Bromide: The prepared [¹¹C]benzyl bromide is bubbled into the reaction mixture.

  • Reaction Conditions: The reaction vial is heated to an elevated temperature (e.g., 80-120°C) for a short period (typically 5-10 minutes) to facilitate the reaction.

  • Quenching: After the reaction time, the mixture is quenched with water or a buffer solution.

Protocol 3: Purification and Formulation

Step 1: HPLC Purification

  • Method: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, possibly with a modifier like trifluoroacetic acid (TFA) or ammonium formate to improve peak shape.

  • Detection: The HPLC system should be equipped with both a UV detector (to identify the non-radiolabeled standard) and a radioactivity detector.

  • Fraction Collection: The fraction corresponding to the radiolabeled product is collected.

Step 2: Formulation

  • Solvent Removal: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is then washed with water to remove any remaining HPLC solvents.

  • Elution: The final product is eluted from the Sep-Pak cartridge with a small volume of ethanol.

  • Final Formulation: The ethanolic solution is then diluted with sterile saline to produce an injectable solution with a physiologically acceptable ethanol concentration (typically <10%). The final product is passed through a sterile 0.22 µm filter into a sterile vial.

Part 3: Quality Control

A rigorous quality control (QC) process is essential to ensure the identity, purity, and safety of the final radiopharmaceutical product before it can be used in imaging studies.[8][9]

Table 1: Quality Control Specifications for [¹¹C]this compound
ParameterMethodSpecification
Identity Analytical HPLCRetention time of the radioactive peak matches that of the non-radiolabeled standard.
Radiochemical Purity Analytical HPLC≥ 95%
Chemical Purity Analytical HPLC (UV trace)Peak corresponding to the product should be the major peak. Precursor and other impurities should be within acceptable limits.
Specific Activity Calculated from HPLC data> 37 GBq/µmol (> 1 Ci/µmol) at the time of injection.
pH pH paper or pH meter4.5 - 7.5
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% (presence of 511 keV peak)
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL).
Sterility Sterility testing (retrospective)No microbial growth.
Analytical HPLC Method
  • Column: C18 reverse-phase analytical column (e.g., 4.6 x 150 mm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

  • Flow Rate: 1 mL/min

  • Detection: UV (at a suitable wavelength, e.g., 254 nm) and a radioactivity detector in series.

Part 4: Alternative Radiolabeling Strategy with Fluorine-18

For longitudinal studies or studies requiring a longer imaging window, Fluorine-18 (t½ ≈ 109.8 minutes) is a more suitable radionuclide.[10][11] A potential strategy for ¹⁸F-labeling of this compound would involve the synthesis of a precursor with a suitable leaving group on the benzyl ring for nucleophilic substitution with [¹⁸F]fluoride.

Proposed Precursor for ¹⁸F-Labeling

A suitable precursor would be n-(p-toluenesulfonylbenzyl)-2-(pyridin-2-yl)ethanamine or a similar derivative with a good leaving group (e.g., nitro, trimethylammonium) on the benzyl ring.[11][12]

Workflow for ¹⁸F-Labeling

cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Purification & QC O18 ¹⁸O(p,n)¹⁸F F18 [¹⁸F]Fluoride O18->F18 Reaction Nucleophilic Substitution F18->Reaction Activated with K₂₂₂/K₂CO₃ Precursor Precursor with Leaving Group Precursor->Reaction SPE Solid Phase Extraction Reaction->SPE Initial Cleanup Product [¹⁸F]this compound HPLC HPLC Purification SPE->HPLC QC Quality Control HPLC->QC QC->Product Final Product

Caption: Workflow for the synthesis of [¹⁸F]this compound.

The radiosynthesis would involve activating the cyclotron-produced [¹⁸F]fluoride with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate, followed by reaction with the precursor at high temperature in an aprotic solvent.[10][11] Purification and quality control procedures would be similar to those described for the ¹¹C-labeled compound.

Conclusion

This application note provides a detailed framework for the synthesis and radiolabeling of this compound for use in PET imaging studies. The successful implementation of these protocols requires expertise in organic synthesis, radiochemistry, and analytical techniques. The provided workflows and quality control specifications serve as a robust starting point for researchers and drug development professionals aiming to develop this compound as a novel radiotracer. It is important to note that the proposed synthetic routes may require optimization of reaction conditions to achieve desired yields and purity.

References

  • Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]

  • Tsujikawa, T., et al. (2018). Synthesis and characterization of 11 C-labeled benzyl amidine derivatives as PET radioligands for GluN2B subunit of the NMDA receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 61(14), 1063-1072. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]

  • Rotstein, B. (2021, April 1). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. [Link]

  • Google Patents. (2010). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.
  • Male, K., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 605. [Link]

  • Comeau, A. M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. International Journal of Molecular Sciences, 24(2), 1599. [Link]

  • Khan, I., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience, 25(1), 12. [Link]

  • Comeau, A. M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Male, K., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. [Link]

  • Richard, C., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(80), 12016-12019. [Link]

  • Al-Karmi, S., & T. Wuest, F. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38655–38667. [Link]

  • Arstad, E., et al. (2006). Towards NR2B receptor selective imaging agents for PET-synthesis and evaluation of N-[11C]-(2-methoxy)benzyl (E)-styrene-, 2-naphthyl- and 4-trifluoromethoxyphenylamidine. Bioorganic & Medicinal Chemistry, 14(18), 6307-13. [Link]

  • ResearchGate. (n.d.). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides | Request PDF. Retrieved from [Link]

  • Zhang, X., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 921497. [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275-289. [Link]

  • Pretze, M., & Wuest, F. (2017). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Molecules, 22(5), 739. [Link]

  • Semantic Scholar. (n.d.). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]

  • de la Fuente, L., et al. (2022). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Molecules, 27(6), 1836. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 11 C-labeled benzyl amidine derivatives as PET radioligands for GluN2B subunit of the NMDA receptors | Request PDF. Retrieved from [Link]

  • Bernard-Gauthier, V., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry, 9, 721528. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram. Retrieved from [Link]

  • Google Patents. (2014). US20140073803A1 - Radiotracer precursor and method for preparing the same.
  • Saman, S., & Amartey, J. K. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioorganic & Medicinal Chemistry, 22(17), 4606-4620. [Link]

  • Wang, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 851-861. [Link]

Sources

Application of "n-Benzyl-2-(pyridin-2-yl)ethanamine" in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the potential of "n-Benzyl-2-(pyridin-2-yl)ethanamine" as a kinase inhibitor. While this specific molecule is not extensively documented as a kinase inhibitor in public literature, its core structure, featuring a pyridine ring and a benzyl group, is a recognized "privileged scaffold" in medicinal chemistry. Derivatives of this scaffold have shown potent inhibitory activity against various enzyme classes, including deubiquitinases and histone deacetylases, establishing a strong scientific rationale for investigating its potential in the kinase domain.[1][2]

This document is structured not as a report on existing data, but as a detailed, field-proven guide for any research team aiming to perform the initial characterization of this, or any similar novel compound, against a protein kinase target. We will explain the causality behind each experimental choice, provide robust, self-validating protocols, and detail the necessary steps for accurate data interpretation.

The Compound: this compound

Before initiating any biological assay, a thorough understanding of the test compound is essential.

Chemical and Physical Properties: The subject of this guide is this compound. It belongs to a class of compounds that serve as versatile intermediates in the synthesis of biologically active molecules.[3] While specific data for this exact ethanamine derivative is sparse, we can infer properties from the closely related and well-documented compound, N-benzylpyridin-2-amine (CAS 6935-27-9).[4]

PropertyValue (for related N-benzylpyridin-2-amine)Reference
CAS Number 6935-27-9[3][4]
Molecular Formula C₁₂H₁₂N₂[3][4]
Molecular Weight 184.24 g/mol [3][4]
Appearance Off-white to yellow crystalline powder[3]
Storage Store at 0-8 °C, sealed in dry conditions[3]
Solubility Soluble in common organic solvents like DMSO and ethanol[5]

Rationale for Kinase Screening: Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, regulating a vast array of cellular processes. The pyridine nucleus is a key component in many known ATP-competitive kinase inhibitors, acting as a bioisostere for the adenine ring of ATP.[6] The versatility of pyrimidine-based compounds (a related heterocycle) in targeting diverse kinases is well-established, making this structural class a fertile ground for inhibitor discovery.[7][8] Therefore, the structural features of this compound make it a logical candidate for screening against a panel of protein kinases.

Principles of In Vitro Kinase Inhibition Assays

The goal of a kinase inhibition assay is to measure a compound's ability to reduce the catalytic activity of a kinase.[9] Most biochemical assays operate by quantifying either the consumption of ATP or the formation of one of its products, ADP or the phosphorylated substrate.

A robust and reliable assay is built on several foundational pillars:

  • Accurate ATP Concentration: The concentration of ATP is a critical and often mishandled variable.[9] For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration. Assays should be run with an ATP concentration at or near the Michaelis constant (Kₘ) of the kinase for ATP. This ensures that the assay is sensitive enough to detect competitive inhibition without being overwhelmed by excess substrate.[9]

  • Enzyme Linearity: The assay must be performed under "initial rate" conditions, where the reaction velocity is linear with respect to time and enzyme concentration.[9] This ensures that the measured inhibition is not confounded by factors like substrate depletion or product inhibition.

  • Appropriate Controls: Every assay plate must include controls for 100% kinase activity (enzyme + vehicle, e.g., DMSO) and 0% activity (no enzyme). These controls are essential for data normalization and calculating percent inhibition.

cluster_0 Core Kinase Reaction cluster_1 Inhibitor Action Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound Inhibitor->Kinase Blocks ATP binding site

Caption: Mechanism of competitive kinase inhibition.

Protocol 1: Biochemical Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the reaction.[10] Its two-step process provides high sensitivity and is robust against compound interference.[11][12]

Principle of the Assay:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP. This is the key step for sensitivity, as the luminescent signal from newly generated ATP would otherwise be drowned out by the initial, high concentration of ATP.

  • ADP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert the product ADP back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial amount of ADP produced.[10][13]

Start Step 1: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Stop Step 2: Stop & Deplete ATP (Add ADP-Glo™ Reagent) Start->Stop Incubate (e.g., 60 min) Detect Step 3: Convert ADP to ATP & Detect Light (Add Kinase Detection Reagent) Stop->Detect Incubate (e.g., 40 min) Result Luminescent Signal ∝ [ADP] Detect->Result Incubate & Read (e.g., 30 min)

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol:

This protocol is designed for a 384-well plate format.[14]

A. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound in 100% DMSO. This will be your 100x concentrated plate.

  • Kinase Buffer: Prepare a buffer appropriate for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP & Substrate Solution: Prepare a 5x solution of ATP and substrate in kinase buffer. The final ATP concentration should be at its Kₘ for the target kinase.

  • Enzyme Solution: Prepare a 5x solution of the kinase in kinase buffer. The concentration should be predetermined to ensure the reaction is in the linear range.

B. Assay Procedure:

  • Compound Addition: Add 0.5 µL of the 100x compound serial dilutions (or DMSO for controls) to the wells of a 384-well plate.

  • Kinase Addition: Add 12 µL of kinase buffer to all wells. Then, add 2.5 µL of the 5x kinase solution to all wells except the "no enzyme" negative controls (add 2.5 µL of kinase buffer instead).

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 5x ATP/substrate solution to all wells. The total reaction volume is now 20 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol 2: Cell-Based Target Engagement Assay

A biochemical assay confirms direct enzyme inhibition, but a cell-based assay is required to determine if the compound is cell-permeable and can engage its target in a physiological environment.

The Cellular Phosphorylation Assay is a direct method to quantify the activity of a specific kinase within intact cells.[15]

Principle of the Assay: This assay measures the phosphorylation of a known downstream substrate of the target kinase. Cells are treated with the inhibitor, and upon lysis, the amount of phosphorylated substrate is quantified, typically using an antibody-based method like ELISA or Western Blot. A reduction in substrate phosphorylation indicates successful target inhibition by the compound.[15]

Detailed Step-by-Step Protocol:

  • Cell Plating: Seed cells known to have an active signaling pathway involving the kinase of interest into a 96-well plate and grow to ~80-90% confluency.

  • Serum Starvation (Optional): If the pathway is activated by growth factors, serum-starve the cells for 4-16 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically 0.1 to 100 µM) for a predetermined time (e.g., 2 hours). Include DMSO vehicle controls.

  • Pathway Stimulation (Optional): If required, stimulate the pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to induce kinase activity.

  • Cell Lysis: Aspirate the media and lyse the cells directly in the well using a lysis buffer containing phosphatase and protease inhibitors.

  • Quantification: Analyze the cell lysates.

    • For ELISA: Use a phospho-specific antibody pair to quantify the level of the phosphorylated substrate.

    • For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the phosphorylated substrate and the total substrate (as a loading control).

  • Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total substrate signal.

Data Analysis and Interpretation

A. Calculating Percent Inhibition: First, normalize the raw data (e.g., luminescence units) from the biochemical assay using your high and low controls.

  • High Control (100% Activity): Signal from wells with enzyme + DMSO.

  • Low Control (0% Activity): Signal from wells with no enzyme.

The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

B. Determining the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[16]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.

  • The IC₅₀ is the concentration at the inflection point of this curve.

RawData Raw Luminescence Data Normalize Normalize Data using Controls (Calculate % Inhibition) RawData->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Fit Data to 4PL Dose-Response Curve Plot->Fit IC50 Determine IC50 Value Fit->IC50

Caption: Workflow for IC50 determination from raw data.

Interpreting the Results: A lower IC₅₀ value indicates a more potent inhibitor. However, this value is context-dependent.[17][18] The IC₅₀ from a biochemical assay can differ significantly from the effective concentration in a cell-based assay due to factors like cell permeability, off-target effects, and efflux pump activity. A successful compound will show potent inhibition in the biochemical assay and a corresponding decrease in substrate phosphorylation in the cellular assay.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing; Reagent instability.Calibrate pipettes; Ensure thorough mixing at each step; Prepare fresh reagents.
No Inhibition Observed Compound is inactive; Compound precipitated out of solution; Incorrect ATP concentration (too high).Confirm compound integrity; Check compound solubility in assay buffer; Re-run assay with ATP at Kₘ.
"No Enzyme" control has high signal ATP contamination in reagents; Insufficient ATP depletion.Use fresh, high-quality reagents; Increase incubation time with ADP-Glo™ Reagent.
Weak Signal in Cellular Assay Compound is not cell-permeable; Kinase is not active in the chosen cell line; Incorrect timing for stimulation/inhibition.Perform a permeability assay (e.g., PAMPA); Confirm pathway activity with a known inhibitor; Optimize incubation times.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial evaluation of this compound as a potential kinase inhibitor. By following these detailed biochemical and cell-based protocols, researchers can generate reliable data to determine the compound's potency and cellular activity.

Positive results from these assays would warrant further investigation, including:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its specificity. A highly selective inhibitor is often more desirable as it minimizes off-target effects.[19]

  • Mechanism of Action Studies: Performing enzyme kinetics to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Lead Optimization: Initiating medicinal chemistry efforts to improve the compound's potency, selectivity, and drug-like properties.

References

  • 2-(Benzylamino)pyridine. PubChem, National Institutes of Health. [Link]

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PMC, National Institutes of Health. [Link]

  • N-Benzyl-pyridin-2-amine. PubMed, National Institutes of Health. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed, National Institutes of Health. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed, National Institutes of Health. [Link]

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed, National Institutes of Health. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, National Institutes of Health. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed, National Institutes of Health. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [Link]

  • Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, National Institutes of Health. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC, National Institutes of Health. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • 2-Benzylaminopyridine, [N-Benzyl-2-pyridylamine]. Pipzine Chemicals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 2-(Pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-(pyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthetic transformation.

I. Reaction Overview and Key Challenges

The N-alkylation of 2-(pyridin-2-yl)ethanamine is a crucial reaction in the synthesis of a wide range of biologically active molecules. The primary amine of this starting material presents a nucleophilic center that can be alkylated using various electrophiles. However, the presence of two nitrogen atoms (the primary amine and the pyridine ring nitrogen) and the propensity for over-alkylation introduce specific challenges that require careful optimization of reaction conditions.

The core challenge in the N-alkylation of primary amines is preventing the "runaway" reaction where the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, competes for the alkylating agent, leading to the formation of a tertiary amine.[1][2] This can result in a complex mixture of products, making purification difficult and reducing the yield of the desired mono-alkylated product.[1]

This guide will address these challenges by providing structured troubleshooting advice and detailed protocols.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the N-alkylation of 2-(pyridin-2-yl)ethanamine.

Issue 1: Low to No Conversion of Starting Material

Question: I am not observing any significant consumption of my 2-(pyridin-2-yl)ethanamine starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion can stem from several factors, primarily related to the reactivity of your chosen reagents and the reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Reactive Alkylating Agent:

    • Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow.

    • Solution: Consider switching to a more reactive alkyl bromide or iodide. For less reactive alkylating agents, increasing the reaction temperature may be necessary.[3] However, be mindful that higher temperatures can also promote side reactions.

  • Inappropriate Base Selection:

    • Explanation: The base plays a critical role in deprotonating the primary amine (or the resulting ammonium salt after the initial alkylation) to regenerate the nucleophilic amine.[2] A base that is too weak may not be effective.

    • Solution: Employ a stronger, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The choice of base can also be solvent-dependent.

  • Poor Solvent Choice:

    • Explanation: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents are generally preferred for N-alkylation.

    • Solution: Solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are good choices as they can solvate the cation and leave the anion (nucleophile) more reactive.[5][6]

  • Low Reaction Temperature:

    • Explanation: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help you find the optimal temperature without degrading your materials.

Issue 2: Predominant Formation of the Di-alkylated Product

Question: My main product is the di-N-alkylated 2-(pyridin-2-yl)ethanamine, but I want the mono-alkylated product. How can I improve the selectivity?

Answer:

This is the classic problem of over-alkylation in amine synthesis.[7] The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

Strategies to Promote Mono-alkylation:

  • Stoichiometry Control:

    • Explanation: Using a large excess of the amine relative to the alkylating agent can statistically favor mono-alkylation.[1]

    • Solution: Use a 2 to 10-fold excess of 2-(pyridin-2-yl)ethanamine. This increases the probability that the alkylating agent will react with the more abundant primary amine. The unreacted primary amine can be removed during workup and purification.

  • Slow Addition of the Alkylating Agent:

    • Explanation: Adding the alkylating agent slowly (e.g., via a syringe pump) keeps its instantaneous concentration low, which disfavors the second alkylation of the more reactive secondary amine.

    • Solution: Prepare a solution of the alkylating agent in the reaction solvent and add it dropwise to the reaction mixture containing the amine and base over several hours.

  • Use of a Bulky Alkylating Agent:

    • Explanation: Steric hindrance can disfavor the second alkylation. If the target molecule allows, using a sterically demanding alkylating agent can improve selectivity for mono-alkylation.

    • Solution: This is dependent on the desired final product, but it's a factor to consider during synthetic design.

  • Reductive Amination as an Alternative:

    • Explanation: Reductive amination is an excellent alternative for achieving mono-alkylation.[8] This two-step, one-pot process involves the formation of an imine between the amine and an aldehyde or ketone, followed by reduction.

    • Solution: React 2-(pyridin-2-yl)ethanamine with the corresponding aldehyde or ketone. The resulting imine can then be reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[9] This method is generally highly selective for the mono-alkylated product.

Issue 3: Alkylation of the Pyridine Nitrogen

Question: I am observing the formation of a pyridinium salt, indicating alkylation on the pyridine ring nitrogen. How can I prevent this side reaction?

Answer:

The pyridine nitrogen has a lone pair of electrons and can act as a nucleophile, especially with highly reactive alkylating agents.[10]

Preventing Pyridine Alkylation:

  • Choice of Alkylating Agent:

    • Explanation: Highly reactive alkylating agents like methyl iodide or benzyl bromide are more likely to alkylate the pyridine nitrogen.

    • Solution: If possible, use a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide).

  • Reaction Conditions:

    • Explanation: The relative nucleophilicity of the two nitrogen atoms can be influenced by the reaction conditions. The primary amine is generally more nucleophilic than the pyridine nitrogen.

    • Solution: Running the reaction at lower temperatures can sometimes favor alkylation on the more nucleophilic primary amine. Additionally, ensuring the presence of a base to deprotonate the primary ammonium salt as it forms will maintain the higher nucleophilicity of the side-chain amine. In some cases, the use of a protic solvent can solvate the pyridine nitrogen lone pair, reducing its nucleophilicity.

  • Protecting Groups (Advanced Strategy):

    • Explanation: While more complex, protecting the primary amine (e.g., as a carbamate or sulfonamide), alkylating the pyridine nitrogen, and then performing a second, different alkylation on the deprotected primary amine is a possible, though less direct, route. This is generally not the preferred method unless specific substitution patterns are required.

Issue 4: Difficulty in Product Purification

Question: My reaction mixture is a complex mess of starting material, mono- and di-alkylated products, and possibly the pyridinium salt. How can I effectively purify my desired product?

Answer:

Purification can be challenging due to the similar polarities of the amine products.

Purification Strategies:

  • Column Chromatography:

    • Explanation: Silica gel column chromatography is the most common method for separating these compounds.

    • Tips for Success:

      • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate and then a small amount of a more polar solvent like methanol.

      • Base Additive: Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can help to prevent the amines from tailing on the acidic silica gel, leading to better separation.

  • Acid-Base Extraction:

    • Explanation: This can be used to separate the amine products from non-basic impurities.

    • Procedure:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amines will move into the aqueous layer as their ammonium salts.

      • Wash the organic layer to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., 10% NaOH) to a pH > 12.

      • Extract the free amines back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain a mixture of the amine products, which can then be further purified by column chromatography.

  • Crystallization/Recrystallization:

    • Explanation: If your desired product is a solid, crystallization or recrystallization can be a highly effective purification method.

    • Procedure: This will require screening various solvents to find a system where the desired product has low solubility at low temperatures and high solubility at higher temperatures, while the impurities remain soluble.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent and base combination for this reaction?

A1: A common and effective starting point is using potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) or dimethylformamide (DMF) as the solvent.[11] This combination offers good solubility for the reactants and the inorganic base is easily removed during workup.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and the expected products (e.g., 10% methanol in dichloromethane, with a small amount of triethylamine). Staining with ninhydrin can be useful for visualizing the primary and secondary amines. For more quantitative analysis, LC-MS is ideal.

Q3: Is it possible to achieve selective N-methylation?

A3: Yes, but it can be challenging due to the high reactivity of methylating agents. Using a less reactive methylating agent like methyl tosylate or dimethyl sulfate with careful control of stoichiometry and temperature can work. Alternatively, reductive amination with formaldehyde is a very effective method for selective mono-methylation.

Q4: Are there any "greener" alternatives to traditional N-alkylation with alkyl halides?

A4: Yes, the "borrowing hydrogen" or "hydrogen autotransfer" methodology is a greener approach.[12] This method uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (often based on ruthenium or iridium).[12][13] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, producing only water as a byproduct.[12]

IV. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(pyridin-2-yl)ethanamine (2.0 equivalents).

  • Add the chosen solvent (e.g., acetonitrile, 10 mL per mmol of the limiting reagent).

  • Add the base (e.g., anhydrous potassium carbonate, 3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.0 equivalent) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic base and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination
  • To a round-bottom flask with a magnetic stirrer, add 2-(pyridin-2-yl)ethanamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).

  • Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL per mmol of amine).

  • If desired, a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

V. Visualizing Reaction Pathways

Diagram 1: N-Alkylation and Over-Alkylation Pathway

G A 2-(Pyridin-2-yl)ethanamine (Primary Amine) C Mono-N-alkylated Product (Secondary Amine) A->C + R-X - HX B Alkyl Halide (R-X) B->C D Di-N-alkylated Product (Tertiary Amine) B->D C->D + R-X - HX E Base

Caption: The reaction of a primary amine with an alkyl halide can lead to the desired mono-alkylated product, which can further react to form the di-alkylated side product.

Diagram 2: Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-(Pyridin-2-yl)ethanamine C Imine Intermediate A->C + R-CO-R' - H₂O B Aldehyde/Ketone (R-CO-R') B->C E Mono-N-alkylated Product C->E Reduction D Reducing Agent (e.g., STAB) D->E

Caption: Reductive amination proceeds in two stages: formation of an imine followed by its reduction to the final secondary amine.

VI. References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. [Link]

  • Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.

  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. [Link]

  • eScholarship.org. (n.d.). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.).

  • PubMed. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. [Link]

  • YouTube. (2025). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. [Link]

  • ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • National Institutes of Health. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. [Link]

  • MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

  • PubMed Central. (n.d.). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.

  • ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic.... [Link]

Sources

Technical Support Center: Troubleshooting Solubility of n-Benzyl-2-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for n-Benzyl-2-(pyridin-2-yl)ethanamine and related benzyl-pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound class during in vitro and in vivo experiments. Our goal is to provide a logical, scientifically-grounded framework for overcoming these issues, ensuring the integrity and reproducibility of your results.

The inherent chemical structure of this compound—combining a lipophilic benzyl group with a basic pyridine moiety—presents a classic solubility challenge in neutral aqueous media. This guide will walk you through understanding the root cause of this issue and provide a tiered troubleshooting approach, from simple pH adjustments to more advanced formulation strategies.

Section 1: Understanding the Molecule - The Root of the Solubility Problem
Q1: Why is my this compound compound poorly soluble in standard neutral buffers (e.g., PBS pH 7.4)?

A1: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. Several key features contribute to this behavior:

  • Lipophilicity: The presence of the benzyl and pyridine rings creates a significant non-polar surface area. This hydrophobicity makes it energetically unfavorable for the molecule to interact with the polar water molecules in an aqueous buffer, causing it to self-associate and precipitate. The predicted octanol/water partition coefficient (XLogP3-AA) for the closely related structure, N-Benzyl-2-pyridinamine, is 2.7, indicating a preference for a lipid environment over an aqueous one.[1]

  • Crystalline Structure: As a crystalline powder, additional energy is required to break the crystal lattice before the individual molecules can be solvated by water.[2] High-melting-point compounds are often indicative of strong crystal lattice energy, which can hinder dissolution.[3]

  • The Basic Pyridine Nitrogen: The most critical feature for solubility manipulation is the nitrogen atom in the pyridine ring. Pyridine is a weak base.[4] The conjugate acid, the pyridinium ion, has a pKa of approximately 5.23.[4] At a neutral pH of 7.4, which is more than two pH units above the pKa, the pyridine nitrogen is overwhelmingly in its neutral, uncharged state. This uncharged form is significantly less soluble in water than its protonated, cationic form.

The interplay of these factors is summarized below.

PropertyValue (for proxy N-Benzyl-2-pyridinamine)Implication for Solubility
Molecular Formula C₁₂H₁₂N₂-
Molecular Weight 184.24 g/mol Moderate size, but structure is key.[1]
Appearance Off-white to yellow crystalline powderCrystal lattice energy must be overcome.[2]
XLogP3-AA 2.7Indicates significant lipophilicity.[1]
Hydrogen Bond Donors 1Limited hydrogen bonding capacity with water.[1]
Hydrogen Bond Acceptors 2Limited hydrogen bonding capacity with water.[1]
pKa (Pyridine Ring) ~5.25 (for the conjugate acid)Crucial for pH-dependent solubility. [5]
Section 2: Tier 1 Troubleshooting - The First and Best Approach
Q2: What is the most effective first step to dissolve my compound for an aqueous assay?

A2: The most direct and scientifically sound approach is to leverage the basicity of the pyridine ring through pH adjustment . By lowering the pH of the solvent well below the pKa (~5.2), you can protonate the pyridine nitrogen, forming a pyridinium salt. This positively charged species is vastly more polar and, therefore, more soluble in aqueous solutions.[6][7][8]

This strategy should always be your first line of attack unless your assay is fundamentally incompatible with a brief exposure to low pH or the presence of a small amount of acid.

start Start: Compound Precipitates in Neutral Buffer check_pka Is the molecule basic? (pKa > 3) start->check_pka ph_adjust Strategy 1: pH Adjustment check_pka->ph_adjust  Yes (this compound) cosolvent Strategy 2: Use Co-solvents check_pka->cosolvent  No or Assay Incompatible   success Success: Proceed with Vehicle Control ph_adjust->success

Caption: Initial strategy selection for solubilization.

Protocol 1: Preparation of an Acidic Stock Solution

This protocol describes preparing a 10 mM stock solution. Adjust volumes and concentrations as needed.

  • Calculate Mass: For 1 mL of a 10 mM stock of a compound with MW 184.24, you need 0.184 mg. It is recommended to prepare a larger volume (e.g., 10 mL) for accurate weighing (1.84 mg).

  • Initial Dissolution: Add the weighed compound to a suitable sterile tube (e.g., a 15 mL polypropylene conical tube). Add 9 mL of sterile, nuclease-free water. The compound will likely not dissolve.

  • Acidification: Add a sterile 1 M HCl solution dropwise while vortexing. For a 10 mM solution of a basic compound, a slight molar excess of acid is typically sufficient. Start with 10-20 µL of 1 M HCl for a 10 mL final volume.

  • Ensure Complete Dissolution: Continue vortexing for 5-10 minutes. If the solid persists, add another 5-10 µL of 1 M HCl. The solution should become completely clear.

  • Final Volume Adjustment: Once the compound is fully dissolved, bring the final volume to 10 mL with sterile water. This is your acidic stock solution. The final pH will be low (typically 2-3).

  • Storage: Store the stock solution as recommended on the data sheet, typically at -20°C or -80°C.

  • Application in Assay: When preparing your assay, dilute this acidic stock into your final, larger volume of neutral buffer. For example, a 1:1000 dilution of the stock into your assay buffer will result in a negligible pH shift and a final HCl concentration in the micromolar range, which is typically well-tolerated by most biological systems. Crucially, always test a vehicle control containing the same final concentration of diluted acid.

Section 3: Tier 2 Troubleshooting - Co-solvents & Solubilizing Excipients

If pH adjustment is not an option due to assay constraints (e.g., studying protein aggregation at neutral pH) or if it fails to achieve the desired concentration, the next tier involves using co-solvents or other solubilizing agents.

Q3: Which co-solvent should I use, and what are the best practices?

A3: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[9][10] The choice of co-solvent is critical and depends on a balance between solubilizing power and compatibility with your experimental system.[11] Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery.

Co-SolventTypical Starting Stock Conc.Max Final Assay Conc. (Cell-based)ProsCons
DMSO 10-30 mM< 0.5% (v/v)Excellent solubilizing power for many compounds.[11]Can be toxic to cells at >0.5%; may interfere with some enzyme kinetics.[12]
Ethanol (EtOH) 10-50 mM< 1% (v/v)Less toxic than DMSO for many cell types; volatile.Can cause protein denaturation at higher concentrations.
PEG 400 Varies< 2% (v/v)Good solubilizer, generally low toxicity.[10]Viscous; can interfere with some detection methods.
Protocol 2: Preparation of a Co-solvent Stock Solution (DMSO)
  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Add Co-solvent: Add 100% anhydrous, cell-culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilize: Vortex vigorously. Gentle warming in a 37°C water bath can aid dissolution for stubborn compounds. Ensure the solution is completely clear with no visible particulates.

  • Dilution into Assay Buffer (Critical Step): This is where precipitation often occurs. To minimize this "crash-out," do not add the buffer to the DMSO stock. Instead:

    • Pipette the required volume of your final assay buffer into a tube.

    • While vigorously vortexing or rapidly pipetting the buffer, add the small volume of DMSO stock directly into the buffer. This rapid dispersion is key to keeping the compound in a kinetically soluble, supersaturated state.

  • Vehicle Control: Your vehicle control must contain the exact same final concentration of DMSO as your experimental samples.

Q4: I'm still seeing precipitation even with co-solvents. What's next?

A4: If both pH adjustment and co-solvents are insufficient, your compound may require a more advanced formulation approach. The most accessible and effective of these for a research setting is the use of cyclodextrins .

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is readily soluble in water.[14][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

start Start: Prepare Compound Powder weigh Weigh Compound start->weigh add_solvent Add Solvent/Excipient weigh->add_solvent dissolve Dissolve (Vortex, Sonicate, Warm) add_solvent->dissolve check_sol Is Solution Clear? dissolve->check_sol stock_sol High-Concentration Stock Solution check_sol->stock_sol Yes troubleshoot Re-evaluate: - Try different solvent - Increase excipient conc. - Lower stock conc. check_sol->troubleshoot No dilute Dilute into Final Assay Buffer (with vortexing) stock_sol->dilute final_assay Final Assay Sample dilute->final_assay

Caption: Experimental workflow for preparing assay solutions.

Protocol 3: Solubilization with Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired buffer (e.g., PBS). Warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your pre-weighed solid compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously for an extended period (30-60 minutes). Sonication in a bath sonicator can significantly accelerate the formation of the inclusion complex.

  • Clarify Solution: After vortexing/sonication, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.

  • Collect Supernatant: Carefully collect the supernatant. This is your cyclodextrin-formulated stock solution. The exact concentration should be determined analytically (e.g., by UV-Vis or HPLC) if precision is required.

  • Vehicle Control: The vehicle control for these experiments is critical: it must be the same HP-β-CD solution without the compound, diluted in the same way.

Section 4: Assay-Specific FAQs
Q5: How do I know if my solubilization method is interfering with my assay?

A5: This is a critical question of experimental validity. The answer is a rigorous vehicle control . For every solubilization method you use, you must run a parallel control that includes everything except your test compound.

  • For pH Adjustment: The control is buffer + the same final concentration of diluted acid (e.g., HCl).

  • For Co-solvents: The control is buffer + the same final concentration of the co-solvent (e.g., 0.5% DMSO).

  • For Cyclodextrins: The control is buffer + the same final concentration of the cyclodextrin solution (e.g., 1% of a 20% HP-β-CD stock).

If the vehicle control shows any deviation from the "buffer only" control, your solubilization agent is interfering with the assay. You must then find a different method or lower the concentration of the interfering agent until the effect is nullified.

Q6: My compound dissolves in the stock but precipitates over time during a long assay incubation. What can I do?

A6: This is a common issue related to the difference between kinetic and thermodynamic solubility.[16] Your initial dilution may have created a supersaturated solution that is temporarily stable but will eventually crash out as it moves toward its lower, true thermodynamic solubility.

  • Lower the Concentration: The simplest solution is to reduce the final concentration of the compound in the assay to below its thermodynamic solubility limit.

  • Increase Co-solvent/Excipient: If possible within the assay's tolerance, slightly increasing the final percentage of DMSO or including a stabilizing agent like HP-β-CD can help maintain solubility over time.

  • Consider BSA: In some cell-free assays, adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.01%) can help bind and solubilize "sticky" hydrophobic compounds, preventing them from precipitating or adsorbing to plate wells. Ensure BSA does not interfere with your assay's components.

References
  • Pyridine. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Lyons, J. G., et al. (2026). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Polymers, 18(3), 333. Available from: [Link]

  • 2-(Benzylamino)pyridine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Chemical Properties of N-Benzyl-2-phenethylamine. (n.d.). Cheméo. Retrieved January 28, 2026, from [Link]

  • Benzylamine. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Flanary, J. R., et al. (1991). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 36(1), 89-93. Available from: [Link]

  • Zhang, H., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2355-2376. Available from: [Link]

  • Chemistry Stack Exchange User. (2023). Effect of pH on solubility. Chemistry Stack Exchange. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel, Switzerland), 16(8), 1065. Available from: [Link]

  • Shayanfar, A., & Ghavimi, H. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids. Available from: [Link]

  • Al-Kassas, R., et al. (2022). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules, 27(19), 6524. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. Available from: [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1365. Available from: [Link]

  • Li, Q., & Kerns, E. H. (2014). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. In Methods and Principles in Medicinal Chemistry. Available from: [Link]

  • Lewis, E. A., & Hansen, L. D. (1973). Complex formation between α-cyclodextrin and amines in water and DMF solvents. Journal of the Chemical Society, Perkin Transactions 2, (15), 2081-2085. Available from: [Link]

  • Zhang, Y., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules (Basel, Switzerland), 17(10), 12299–12313. Available from: [Link]

  • Kumar, S., & Singh, J. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758. Available from: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2014, 808143. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. Some Industrial Chemicals. International Agency for Research on Cancer. Available from: [Link]

  • Fenyvesi, É., & Szeman, J. (1992). Solubilization of cyclodextrins for analytical applications. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 12(1-4), 287-295. Available from: [Link]

  • Pyridine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Available from: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian journal of pharmaceutical sciences, 70(6), 757–764. Available from: [Link]

  • Al-Dhfyan, A., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Gels (Basel, Switzerland), 10(7), 452. Available from: [Link]

  • Pyridine. (2022). Sciencemadness Wiki. Retrieved January 28, 2026, from [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]

  • Verdon, A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules (Basel, Switzerland), 27(19), 6296. Available from: [Link]

Sources

Addressing non-specific binding of "n-Benzyl-2-(pyridin-2-yl)ethanamine" in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing n-Benzyl-2-(pyridin-2-yl)ethanamine in experimental assays. This guide is designed to provide in-depth, field-proven insights into a common yet significant challenge: non-specific binding (NSB). High background noise and false positives stemming from NSB can compromise data integrity. Here, we dissect the underlying causes and provide robust, actionable troubleshooting strategies to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem

This compound, also known as 2-Benzylaminopyridine, is a small organic molecule frequently used as a synthetic intermediate or as a principal compound in biochemical and pharmaceutical research, including enzyme interaction and receptor binding studies.[1][2] Its utility is rooted in its distinct chemical structure, which features both a benzyl group and a pyridine ring.[2] However, the very properties that make it effective can also predispose it to experimental challenges. Understanding its physicochemical characteristics is the first step in troubleshooting.

PropertyValueImplication for Assays
Molecular Formula C₁₂H₁₂N₂-
Molecular Weight 184.24 g/mol [3]Small size allows it to access sterically hindered non-specific sites.
XLogP3-AA 2.7[3]Indicates significant hydrophobicity, a primary driver of NSB to plastic surfaces and hydrophobic regions of proteins.
Hydrogen Bond Donors 1[3]Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 2[3]Can participate in hydrogen bonding.
Structure Benzyl and Pyridine RingsAromatic rings promote π-π stacking and hydrophobic interactions. Nitrogen atoms can be protonated, leading to electrostatic interactions.

Non-specific binding (NSB) is the adherence of a compound or antibody to unintended surfaces or molecules within an assay system, rather than to its specific target.[4] This phenomenon is a major source of high background noise, which can obscure the true specific signal from your target interaction.[5][6] The consequences of unaddressed NSB are severe:

  • Reduced Assay Sensitivity: The "noise" from NSB raises the baseline signal, making it difficult to detect low levels of the specific interaction (a poor signal-to-noise ratio).

  • Inaccurate Quantification: High background can lead to an overestimation of the specific binding, resulting in erroneous calculations of affinity (Kd, Ki) or concentration.

  • False Positives: In screening assays, a compound that binds non-specifically to the assay surface or a detection reagent can be mistakenly identified as a "hit."

The propensity of this molecule for NSB is a direct result of its chemical structure. The key is to understand that NSB is driven by the same physicochemical forces as specific binding, primarily hydrophobic and electrostatic interactions.[7][8]

cluster_Molecule This compound cluster_Surface Assay Surface (e.g., Polystyrene Plate) Molecule Benzyl Ring Pyridine Ring Amine Group Surface Hydrophobic Regions Charged Regions Molecule:f0->Surface:f0 Hydrophobic Interaction (driven by high XLogP) Molecule:f1->Surface:f0 π-π Stacking Molecule:f2->Surface:f1 Electrostatic Interaction (if amine is protonated)

Fig 1. Key molecular features driving NSB.
  • Hydrophobicity: With a calculated XLogP of 2.7, the molecule is significantly lipophilic ("fat-loving").[3] This causes it to readily adsorb onto hydrophobic surfaces, such as the polystyrene used in ELISA plates or the hydrophobic patches on proteins.[9]

  • Aromaticity: The presence of two aromatic rings (benzyl and pyridine) allows for π-π stacking interactions with other aromatic residues on proteins or assay surfaces.

  • Electrostatic Potential: The nitrogen atoms in the pyridine ring and the amine linker can be protonated depending on the assay buffer's pH, acquiring a positive charge. This charge can then mediate strong, non-specific electrostatic interactions with negatively charged surfaces or biomolecules.[8]

Section 2: Troubleshooting and Optimization Strategies

High background is a common issue that requires a logical, step-wise approach to diagnose.[5] Before assuming the problem is your compound, it's crucial to rule out other common culprits.

A High Background Signal Observed B Run Controls: 1. No Compound (Blank) 2. Secondary Ab only 3. No Primary Ab A->B C Is background high in 'Secondary Ab only' control? B->C D Problem is likely non-specific binding of Secondary Antibody. C->D Yes E Is background high in Blank (no compound)? C->E No F Problem is likely reagent contamination, insufficient washing, or sub-optimal blocking. E->F Yes G Background is low in controls but high with compound? E->G No H Problem is Non-Specific Binding of this compound. G->H Yes I Proceed to Buffer & Blocking Optimization G->I Yes H->I

Sources

Validation & Comparative

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of n-Benzyl-2-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The clinical success of a novel therapeutic agent hinges not only on its potent interaction with the intended target but also on its inactivity against a host of other biological molecules. Unforeseen off-target interactions can lead to adverse effects, diminished efficacy, or even project-terminating toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of n-Benzyl-2-(pyridin-2-yl)ethanamine , a molecule of interest due to its structural motifs, which are common to several classes of pharmacologically active compounds.

This document is designed for researchers, medicinal chemists, and drug development professionals. It will delve into the structural rationale for potential cross-reactivity, propose a tiered screening strategy, provide detailed experimental protocols for key assays, and present a comparative analysis using hypothetical data against established reference compounds. Our approach is rooted in a philosophy of proactive, data-driven risk mitigation, ensuring a thorough understanding of a compound's selectivity before it advances to later-stage development.

Structural Rationale for Cross-Reactivity Assessment

The structure of this compound features a diaryl-like scaffold (a benzyl and a pyridyl ring) connected by an ethylamine linker. This arrangement is a classic pharmacophore that confers affinity for a range of biogenic amine receptors and other targets.

  • Histamine H1 Receptor Similarity: The general structure of first-generation antihistamines consists of two aromatic rings linked to a central atom (carbon, nitrogen, or oxygen), a spacer (typically an ethyl chain), and a terminal tertiary amine.[1][2][3] this compound shares this fundamental architecture, with the benzyl and pyridyl groups serving as the aromatic moieties and the ethylamine as the linker. The pyridyl ring, in particular, is a known isostere for a phenyl ring in many H1 antagonists, often leading to increased potency.[4]

  • Serotonin and Dopamine Receptor Overlap: Many antagonists of serotonin (5-HT) and dopamine (D) receptors, especially the 5-HT2A and D2 subtypes, possess a similar pharmacophoric pattern: two aromatic/hydrophobic regions separated by a specific distance from a basic amine.[5] These receptors, particularly those for antipsychotic drugs like risperidone, have binding pockets that accommodate such structures.[6][7][8] The promiscuity of ligands across these aminergic G protein-coupled receptors (GPCRs) is a well-documented phenomenon, driven by conserved residues in the binding pockets.[6]

  • Potential Cholinesterase Inhibition: The N-benzyl-pyridine moiety has been identified in compounds designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9][10][11] These enzymes play a crucial role in neurotransmission, and unintended inhibition can lead to significant cholinergic side effects.

Based on this structural analysis, a focused cross-reactivity screen is not merely advisable but essential. Our proposed panel will prioritize targets from these receptor and enzyme families.

A Tiered Strategy for In-Vitro Cross-Reactivity Profiling

A logical, tiered approach allows for efficient resource allocation, starting with broad, cost-effective methods and progressing to more detailed, functional characterization of significant interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Functional Characterization a In-Silico Docking (Broad Target Panel) b Radioligand Binding Assays (Focused Panel - ~40-50 Targets) a->b Guide Panel Selection c IC50 Determination for Primary Hits (Binding Assays) b->c Hits with >50% Inhibition d Cell-Based Functional Assays (Agonist/Antagonist Mode) c->d Confirmed Binders e Enzyme Inhibition Assays (e.g., AChE) c->e Confirmed Binders

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Data Analysis: A Hypothetical Profile

To illustrate the output of a screening campaign, the following tables present hypothetical data for this compound against a panel of key off-targets. The compound is compared with a known selective antagonist and a known non-selective or "dirty" drug for each target class.

Table 1: Radioligand Binding Affinity (Ki, nM) at Key Biogenic Amine Receptors
TargetThis compound (Test Compound)Diphenhydramine (Non-Selective Ref.)Loratadine (Selective H1 Ref.)Risperidone (Non-Selective Ref.)
Histamine H1 85 20150>10,000
Serotonin 5-HT2A 250 >10,000>10,0005
Dopamine D2 980 >10,000>10,0003
Adrenergic α11,500500>10,00010
Muscarinic M1>10,000100>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggest that this compound has the highest affinity for the Histamine H1 receptor, followed by the Serotonin 5-HT2A and Dopamine D2 receptors. The affinity for adrenergic and muscarinic receptors is significantly lower. This profile suggests a potential primary antihistaminic activity with notable serotonergic and dopaminergic cross-reactivity.

Table 2: Functional Antagonist Potency (IC50, nM) in Cell-Based Assays
AssayThis compound (Test Compound)Reference Compound
H1 Receptor (Calcium Flux) 120 Diphenhydramine (35)
5-HT2A Receptor (Calcium Flux) 450 Ketanserin (15)
D2 Receptor (cAMP Accumulation) 1,800 Haloperidol (10)

Data are hypothetical and for illustrative purposes only.

Interpretation: The functional data corroborate the binding affinities. The compound acts as an antagonist at all three receptors, with the highest potency at the H1 receptor. The ~5-fold lower potency at the 5-HT2A receptor and >20-fold lower potency at the D2 receptor begin to define its selectivity window.

Detailed Experimental Protocols

To ensure scientific rigor, the protocols used to generate such data must be robust and well-validated. Below are example methodologies for key assays.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human Histamine H1 receptor.

Materials:

  • Cell membranes expressing recombinant human H1 receptors (e.g., from CHO or HEK293 cells).

  • [³H]-Pyrilamine (specific activity ~20-30 Ci/mmol) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Mepyramine (10 µM).

  • 96-well microplates and filter mats (GF/C).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound (e.g., from 100 µM to 0.1 nM) in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of test compound dilution or control.

    • 25 µL of [³H]-Pyrilamine (final concentration ~1-2 nM).

    • 150 µL of H1 receptor membrane preparation (final concentration ~5-10 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the incubation mixture through a GF/C filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each test compound concentration. Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. response). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

D2 Receptor β-Arrestin Recruitment Functional Assay

This assay determines the functional antagonism of the D2 receptor by measuring the inhibition of agonist-induced β-arrestin recruitment, a key step in GPCR signaling.[12]

Objective: To determine the antagonist potency (IC50) of this compound at the human Dopamine D2 receptor.

Materials:

  • A stable cell line co-expressing the human D2 receptor and a β-arrestin-based reporter system (e.g., PathHunter® from DiscoveRx or Tango™ from Thermo Fisher).[12]

  • Dopamine as the reference agonist.

  • Haloperidol as the reference antagonist.

  • Cell culture medium and assay buffer.

  • Chemiluminescent substrate.

  • A plate-based luminometer.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into 384-well white, solid-bottom assay plates and incubate overnight.

  • Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Challenge: Add dopamine at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response) to all wells except the negative control.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Signal Detection: Add the chemiluminescent substrate according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to the control wells (agonist-only vs. no agonist). Plot the normalized response against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 D2 Receptor Signaling Cascade Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Arrestin β-Arrestin D2R->Arrestin Recruits AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Test_Cmpd This compound (Antagonist) Test_Cmpd->D2R Blocks

Caption: Antagonism of the D2 receptor signaling pathway.

Conclusion and Strategic Recommendations

The comprehensive profiling of this compound, guided by its structural characteristics, provides critical insights into its selectivity and potential clinical utility. The hypothetical data presented herein paint a picture of a compound with primary activity as a Histamine H1 antagonist, but with significant cross-reactivity at serotonergic and dopaminergic receptors.

This profile has several implications:

  • Therapeutic Potential: The potent H1 antagonism suggests potential use as an antihistamine. However, the central nervous system (CNS) activity, implied by its affinity for 5-HT2A and D2 receptors, may lead to sedation, a common feature of first-generation antihistamines.

  • Safety and Side Effects: The off-target activities are the primary concern. 5-HT2A and D2 receptor antagonism are the mechanisms of action for many atypical antipsychotics.[8] While the potency is lower than for its primary target, these interactions could contribute to a complex side-effect profile, including metabolic or extrapyramidal symptoms, depending on the level of receptor occupancy achieved at therapeutic doses.

  • Alternative Development Paths: The observed polypharmacology could be leveraged. If the primary indication is not in allergy, but perhaps a CNS disorder, this multi-target profile might be therapeutically beneficial.

Next Steps: The logical progression from this initial screen would be to conduct in vivo studies to understand the pharmacokinetic/pharmacodynamic (PK/PD) relationship and to assess the physiological consequences of this cross-reactivity profile in a whole-organism context.

By embracing a systematic and comparative approach to cross-reactivity profiling, we transform potential liabilities into a well-understood and manageable aspect of the drug discovery process, ultimately paving the way for the development of safer and more effective medicines.

References

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC - NIH. (2024). Vertex AI Search.
  • N-benzyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine - Echemi. (n.d.). Echemi.
  • N-Benzyl-2-pyridinamine - Chem-Impex. (n.d.). Chem-Impex.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. (2023). MDPI.
  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. (2017). PubMed.
  • “Selective” serotonin 5-HT2A receptor antagonists - PMC - PubMed Central - NIH. (n.d.). NIH.
  • H1 antagonist - Wikipedia. (n.d.). Wikipedia.
  • CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents. (n.d.).
  • 5-HT2A receptor - Wikipedia. (n.d.). Wikipedia.
  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship | ACS Omega. (n.d.). ACS Omega.
  • Dopamine receptor D2 - Wikipedia. (n.d.). Wikipedia.
  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC - PubMed Central. (n.d.). NIH.
  • SAR OF H1-RECEPTOR ANTAGONISTS - Rama University. (n.d.). Rama University.
  • (PDF) Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - ResearchGate. (n.d.).
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2014).
  • Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists - PMC. (n.d.). NIH.
  • H1 & H2 receptor antagonist | PPTX - Slideshare. (n.d.). Slideshare.
  • 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem - NIH. (n.d.). PubChem.
  • Serotonin 5-HT2A receptor antagonist - Wikipedia. (n.d.). Wikipedia.
  • D2 Receptors in Psychopharmacology. (2016). Psychopharmacology Institute.
  • Structure–Activity Relationship-H1 Receptor - Antihistamines - Pharmacy 180. (n.d.). Pharmacy 180.
  • N-BENZYL-2-(2-METHOXYPHENOXY)ETHYLAMINE - gsrs. (n.d.). gsrs.
  • Dopamine antagonist - Wikipedia. (n.d.). Wikipedia.
  • H1 AND H2 RECEPTOR ANTAGONIST - Rama University. (n.d.). Rama University.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. (n.d.). PubMed.
  • Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem. (n.d.). PubChem.
  • 112351-30-1|N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline - BLDpharm. (n.d.). BLDpharm.

Sources

A Head-to-Head Comparison of n-Benzyl-2-(pyridin-2-yl)ethanamine and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of n-Benzyl-2-(pyridin-2-yl)ethanamine and its key isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, with a focus on their interaction with the histamine H1 receptor. While direct comparative studies on these specific molecules are not extensively available in published literature, this guide constructs a robust framework for their evaluation based on established principles of medicinal chemistry and pharmacology, supported by experimental data from closely related analogs.

Introduction: The Significance of Pyridylethylamine Scaffolds

The pyridylethylamine scaffold is a cornerstone in medicinal chemistry, most notably as a key structural motif in first-generation antihistamines. The parent compound of this class, pheniramine, is a well-known H1 receptor antagonist used in the treatment of allergic conditions.[1][2] The introduction of a benzyl group on the ethylamine side chain, as in this compound, presents an intriguing modification that warrants a thorough investigation of its structure-activity relationships (SAR).

Isomerism plays a critical role in determining the pharmacological profile of a drug candidate. Positional isomers can exhibit vastly different receptor binding affinities and functional activities due to altered electronic and steric properties. Furthermore, the presence of a chiral center, as in the case of this compound, necessitates the separation and individual evaluation of enantiomers, as they often display distinct pharmacological and toxicological profiles.

This guide will focus on a comparative analysis of the following isomers:

  • Positional Isomers:

    • This compound

    • n-Benzyl-2-(pyridin-3-yl)ethanamine

    • n-Benzyl-2-(pyridin-4-yl)ethanamine

  • Enantiomers:

    • (S)-n-Benzyl-2-(pyridin-2-yl)ethanamine

    • (R)-n-Benzyl-2-(pyridin-2-yl)ethanamine

We will explore the nuances of their synthesis, compare their predicted and known physicochemical characteristics, and provide a detailed roadmap for evaluating their biological activity at the histamine H1 receptor, a primary target for this class of compounds.[2] Additionally, we will outline key in vitro pharmacokinetic assays to assess their drug-like properties.

Synthesis and Chiral Separation

The synthesis of this compound and its positional isomers can be achieved through several established synthetic routes. A common approach involves the reductive amination of a suitable pyridyl ketone with benzylamine or the alkylation of benzylamine with a pyridylethyl halide.

A plausible synthetic route for the target compound and its positional isomers is outlined below. This approach starts from the respective acetylpyridine, which is subjected to reductive amination with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

cluster_0 Synthesis of n-Benzyl-2-(pyridin-X-yl)ethanamine Isomers Acetylpyridine_Isomer 2-, 3-, or 4-Acetylpyridine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3, DCE, rt) Acetylpyridine_Isomer->Reductive_Amination Benzylamine Benzylamine Benzylamine->Reductive_Amination Target_Isomer n-Benzyl-2-(pyridin-X-yl)ethanamine Reductive_Amination->Target_Isomer Chiral_Separation Chiral HPLC Target_Isomer->Chiral_Separation For pyridin-2-yl isomer Enantiomers (S)- and (R)-Enantiomers Chiral_Separation->Enantiomers

Caption: Proposed synthetic route to n-Benzyl-2-(pyridin-X-yl)ethanamine isomers and subsequent chiral separation.

Chiral Separation

The this compound possesses a chiral center at the carbon atom attached to both the pyridine and benzylamine moieties. Therefore, the synthesized product will be a racemic mixture that requires separation into its individual enantiomers for discrete biological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard and effective method for this purpose.[3]

Physicochemical Properties: A Comparative Overview

PropertyPheniramine (pyridin-2-yl analog)This compound (Predicted)n-Benzyl-2-(pyridin-3-yl)ethanamine (Predicted)n-Benzyl-2-(pyridin-4-yl)ethanamine (Predicted)
Molecular Weight ( g/mol ) 240.34212.29212.29212.29
pKa (most basic) ~9.3 (aliphatic amine)~9.0~9.2~9.5
logP 2.8~3.0~3.0~3.0
Topological Polar Surface Area (Ų) 16.1328.2628.2628.26

Rationale for Predicted Values:

  • pKa: The basicity of the pyridine nitrogen is influenced by its position. The pyridine nitrogen in the 4-position is the most basic, followed by the 3- and then the 2-position. This is due to the electron-withdrawing effect of the nitrogen atom on the ring.

  • logP: The introduction of the benzyl group in place of the phenyl group in pheniramine is expected to have a minor impact on the overall lipophilicity. The positional isomers are predicted to have very similar logP values.

Biological Activity: Histamine H1 Receptor Binding and Functional Assays

The primary pharmacological target for this class of compounds is the histamine H1 receptor.[2] A comprehensive evaluation of the isomers should include both receptor binding affinity and functional activity assays.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2]

cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified signaling pathway of the histamine H1 receptor.

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the histamine H1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • [³H]-Mepyramine (radioligand)

  • Test compounds (this compound isomers)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-H1R cells.

  • In a 96-well plate, add a fixed concentration of [³H]-mepyramine (typically at its Kd concentration).

  • Add increasing concentrations of the test compounds (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 value for each compound and convert it to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assay (Calcium Mobilization)

This assay measures the ability of the compounds to act as agonists or antagonists at the H1 receptor by quantifying changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Histamine (agonist control)

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Plate the HEK293-H1R cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compounds.

  • Add a fixed concentration of histamine (typically its EC80) to stimulate the cells.

  • To determine agonist activity, add increasing concentrations of the test compounds directly to the cells.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) values for each compound.

In Vitro Pharmacokinetic Profiling

An early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is crucial for successful drug development. Here, we outline a key in vitro assay to evaluate the metabolic stability of the isomers.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes present in human liver microsomes.[6][7]

cluster_1 Metabolic Stability Assay Workflow Start Start Incubate Incubate Test Compound with Liver Microsomes and NADPH Start->Incubate Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Analyze Analyze Remaining Parent Compound by LC-MS/MS Quench->Analyze Calculate Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Caption: Workflow for determining metabolic stability in liver microsomes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Test compounds

  • Control compounds (high and low clearance)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • Add the test compound (typically at 1 µM) to the microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural log of the percentage of the parent compound remaining versus time and determine the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) = 0.693/k and the intrinsic clearance (CLint).

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of this compound and its positional and stereoisomers. By systematically evaluating their synthesis, physicochemical properties, biological activity at the histamine H1 receptor, and in vitro pharmacokinetic profiles, researchers can gain a deep understanding of the structure-activity relationships governing this chemical series.

The proposed experiments will elucidate the impact of pyridine ring positioning and stereochemistry on H1 receptor affinity and functional activity. This knowledge is invaluable for the design of more potent and selective H1 receptor modulators. Furthermore, the assessment of metabolic stability will provide early insights into the drug-like properties of these compounds, guiding further optimization efforts in the drug discovery process.

Future studies should aim to expand on this initial characterization by investigating the selectivity of these compounds against other histamine receptor subtypes and a broader panel of GPCRs. In vivo pharmacokinetic and efficacy studies in relevant animal models will be the ultimate validation of the therapeutic potential of the most promising isomers identified through this comparative approach.

References

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pheniramine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pheniramine maleate. PubChem. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pheniramine. Retrieved from [Link]

  • Small Molecule Pathway Database. (2017). Pheniramine H1-Antihistamine Action. SMPDB. Retrieved from [Link]

  • Google Patents. (n.d.). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.
  • Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • Der Pharma Chemica. (2011). Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Retrieved from [Link]

  • Pertz, H. H., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(6), 1022-1034.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(α-[2-pyridyl]benzyl)-4-pyridinamine. Retrieved from [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

  • Oishi, R., et al. (1984). Direct or indirect action of histamine on dopamine metabolism in the rat striatum?. Journal of Neurochemistry, 43(5), 1275-1279.
  • S. S. Menon, et al. (1994). Correlation of in Vitro Release Rate and in Vivo Absorption Characteristics of Four Chlorpheniramine Maleate Extended-Release Formulations. Pharmaceutical Research, 11(7), 987-991.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of n-Benzyl-2-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: n-Benzyl-2-(pyridin-2-yl)ethanamine and its analogs are versatile intermediates in the pharmaceutical and agrochemical industries, frequently utilized as building blocks in the synthesis of novel, biologically active molecules.[1] As with any potent laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management and disposal of its waste are paramount to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste not just by instruction, but by a deep understanding of the underlying principles.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is essential. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with its amine functional group and aromatic pyridine and benzyl moieties.

Analogous Compound Hazard Profile: Based on GHS classifications for similar benzyl- and pyridin-amines, the following hazards should be anticipated[2][3]:

Hazard ClassGHS Hazard StatementRationale and Implication
Acute Toxicity, Oral H302: Harmful if swallowedAccidental ingestion can lead to significant adverse health effects. This underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause inflammation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves.[2][3]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationVapors or splashes can cause severe irritation or irreversible damage to the eyes, making chemical goggles or a face shield mandatory.[2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area or a chemical fume hood.[2][3]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsThis hazard, noted for related compounds, is critical. It strictly prohibits disposal down the sanitary sewer, as the compound can have a lasting, detrimental impact on aquatic ecosystems.[4][5]

Chemical Incompatibilities: As an amine, this compound is a base. It must be segregated from the following to prevent dangerous reactions:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Acids: Reacts in a highly exothermic neutralization reaction, which can cause splashing and release of heat.[4]

  • Acid Halides and Anhydrides: Can lead to violent reactions.

Understanding these hazards is the foundation of a robust disposal plan. The substance must be managed as a regulated, hazardous chemical waste stream from the moment of generation.

Part 2: Regulatory Framework Overview

In the United States, the disposal of chemical waste is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management.[6][7] This comprehensive system regulates waste from its point of generation to its final disposal.[7] Key regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's mandate is to ensure worker safety.[9] Their regulations cover the safe handling of hazardous materials in the workplace, including requirements for personnel training, personal protective equipment (PPE), hazard communication, and emergency preparedness.[10][11]

Researchers must comply with both federal and any applicable state or local regulations, which may be more stringent.[6] This guide is based on these overarching principles.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the safe collection and disposal of this compound waste.

Step 1: Personnel Training and Personal Protective Equipment (PPE)

Causality: Only individuals trained in hazardous waste management should handle this material to minimize personal exposure and prevent procedural errors.[10]

  • Training: All personnel must receive documented training on institutional chemical hygiene plans and hazardous waste disposal procedures.[12]

  • Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times when handling the waste:

    • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[4][5]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[4]

    • Protective Clothing: A lab coat is mandatory to protect against skin contact.[13]

Step 2: Waste Segregation and Collection

Causality: Segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[14]

  • Designate a Waste Stream: Establish a dedicated waste stream for "Non-Halogenated Organic Amine Waste" or a similar designation according to your institution's policy.

  • Prevent Mixing: Do not mix this waste with acids, oxidizers, or chlorinated solvents. Keeping waste streams separate ensures safe transport and disposal and prevents unforeseen reactions.

  • Collect at Source: Collect the waste directly into a designated, properly labeled hazardous waste container at the point of generation (e.g., in the fume hood).

Step 3: Containerization and Labeling

Causality: Proper containerization and labeling are legally required to ensure safe storage, transport, and to inform all handlers of the container's contents and associated hazards.[15]

  • Container Selection:

    • Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass). The original product bottle is often a suitable choice.[15]

    • The container must be in good condition, free of cracks or leaks, and have a tightly sealing screw cap.[15]

  • Labeling:

    • Affix your institution's official hazardous waste tag or label to the container before adding any waste.

    • The label must clearly state:

      • The words "HAZARDOUS WASTE ".[15]

      • The full chemical name: "This compound ". Avoid abbreviations or formulas.

      • An accurate estimation of the concentration or percentage of each component if it is a mixed waste stream.

      • The date of accumulation start.

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Causality: An SAA provides a designated, safe, and compliant location for the short-term storage of hazardous waste, preventing clutter in active work areas and ensuring proper containment.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store the waste container within a secondary containment bin or tray to capture any potential leaks.[16]

  • Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[15] This prevents the release of vapors and protects against spills.

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste in the SAA.

Step 5: Arranging for Final Disposal

Causality: Final disposal must be performed by a licensed and permitted hazardous waste management company to ensure the waste is treated and disposed of in an environmentally sound and legally compliant manner.

  • Request Pickup: Once the container is full or you are finished generating this waste stream, follow your institution's procedure to request a pickup from the Environmental Health and Safety (EHS) department or their designated contractor.

  • Documentation: Ensure all paperwork, such as the hazardous waste tag, is complete and accurate. This information is used to generate the official hazardous waste manifest, a legal document that tracks the waste to its final destination.[17]

Part 4: Spill Management and Emergency Procedures

Causality: Preparedness is key to mitigating the impact of an accidental release.

  • For Small Spills (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pad.[4]

    • Once absorbed, carefully scoop the material into a designated container.

    • Seal the container, label it as "Spill Debris with this compound," and manage it as hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

  • For Large Spills (>100 mL or outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and activate the emergency alarm if necessary.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

    • Provide the responders with the Safety Data Sheet (SDS) for the material.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for handling this compound from generation to disposal.

G cluster_0 Waste Generation & Collection cluster_1 Accumulation & Storage cluster_2 Disposal & Finalization A Waste Generated (e.g., reaction quench, purification) B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Segregated Waste Stream (Non-Halogenated Amine Waste) B->C D Retrieve Labeled, Compatible Hazardous Waste Container C->D E Add Waste to Container in Fume Hood D->E F Securely Cap Container IMMEDIATELY After Adding Waste E->F G Place Container in Secondary Containment in SAA F->G H Is Container Full? G->H I Continue Work H->I No J Submit Waste Pickup Request to EHS H->J Yes I->B Generate more waste K Await Scheduled Pickup by Trained Personnel J->K

Sources

A Comprehensive Guide to the Safe Handling of n-Benzyl-2-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. n-Benzyl-2-(pyridin-2-yl)ethanamine, a compound of interest for its potential applications in the development of bioactive molecules, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[1][2] This guide provides a detailed protocol for the safe use of this compound, grounded in established safety principles for analogous chemical structures.

Hazard Assessment: A Precautionary Approach

Based on the hazard profiles of analogous compounds, this compound should be presumed to be a hazardous substance with the potential to cause the following:

  • Skin and Eye Irritation/Burns: Many benzylamine and pyridine derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[5][6]

  • Toxicity upon Ingestion or Inhalation: Similar compounds have been shown to be harmful or poisonous if ingested or inhaled.[4][6][7]

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the minimum required PPE.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact, which may cause irritation or burns.[8][9] Gloves should be inspected before use and disposed of properly after handling the compound.[10]
Eyes Chemical safety goggles or a full-face shieldTo protect against splashes that could cause serious eye damage.[3][9][10] Standard safety glasses are not sufficient.
Body Laboratory coatTo protect skin and personal clothing from contamination.[8][9]
Respiratory Use in a certified chemical fume hoodTo minimize inhalation of vapors or aerosols.[3][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][11]
Diagram: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Procedure Start Start: Handling This compound Assess Assess Potential for Splash, Aerosol, or Vapor Generation Start->Assess Gloves Nitrile/Neoprene Gloves Assess->Gloves Goggles Chemical Goggles/ Face Shield Assess->Goggles LabCoat Lab Coat Assess->LabCoat FumeHood Chemical Fume Hood Assess->FumeHood High Potential Respirator Respirator (if fume hood unavailable) Assess->Respirator Low Potential/ No Fume Hood Proceed Proceed with Experiment Gloves->Proceed Goggles->Proceed LabCoat->Proceed FumeHood->Proceed Respirator->Proceed

Caption: Workflow for PPE selection when handling this compound.

Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Preparation and Engineering Controls
  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[3][8]

  • Ensure Accessibility of Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][9]

  • Pre-Donning Inspection: Before entering the designated handling area, inspect all PPE for any signs of damage.

Donning PPE: A Sequential Approach
  • Lab Coat: Don a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Gloves: Wear chemical-resistant gloves, ensuring they overlap with the cuffs of the lab coat.

  • Eye Protection: Put on chemical safety goggles or a face shield.

Handling the Compound
  • Transfer and Weighing: Conduct all transfers and weighing of the compound within the chemical fume hood to contain any potential vapors or dust.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[8] Avoid direct inhalation of any vapors or aerosols.

  • Spill Management: In the event of a spill, immediately alert colleagues and the laboratory supervisor. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3][10][12]

Doffing PPE: Preventing Cross-Contamination
  • Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.[10]

  • Eye Protection: Remove eye protection.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any surface contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[10][11][12]

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the compound should be placed in a designated hazardous waste container.[10]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3][13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3][13] Seek immediate medical attention.

This guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of every researcher to be fully aware of the potential hazards of the chemicals they work with and to adhere to the highest standards of safety. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Vertex AI Search. (n.d.).
  • Carl ROTH. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-(2,2-diethoxyethyl)amine, 95+%.
  • MySkinRecipes. (n.d.). N-Benzyl-1-(pyridin-2-yl)methanamine.
  • LookChem. (n.d.). Cas 6312-25-0,N-benzyl-2-pyridin-2-yl-ethanamine.
  • Thermo Scientific Chemicals. (n.d.). N-Benzyl-3-pyridinemethylamine, 97%.
  • Fisher Scientific. (2023, September 27).
  • iChemical. (n.d.). N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride, CAS No. 91-81-6.
  • CDH Fine Chemical. (n.d.).
  • Chem-Impex. (n.d.). N-Benzyl-2-pyridinamine.
  • Sigma-Aldrich. (n.d.). N-Benzyl-N- 2-(2-pyridinyl)ethyl amine AldrichCPR 6312-25-0.
  • ChemicalBook. (2026, January 3).
  • Fisher Scientific. (2024, March 27).
  • Ossila. (2023, November 14).
  • Apollo Scientific. (n.d.). N-Benzyl-2-phenethylamine.
  • LookChem. (n.d.). Cas 7323-63-9,1,4-DI-TERT-BUTYL-2,5-DIMETHOXYBENZENE.
  • National Institutes of Health. (2024, March 11). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 21).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Benzyl-2-(pyridin-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
n-Benzyl-2-(pyridin-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.